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  • Product: Dimethyl 2-nitroisophthalate
  • CAS: 57052-99-0; 6306-24-7

Core Science & Biosynthesis

Foundational

dimethyl 2-nitroisophthalate physical and chemical properties

An In-Depth Technical Guide on Dimethyl 2-Nitroisophthalate: Physicochemical Profiling, Synthetic Workflows, and Applications in Advanced Therapeutics As an application scientist, I approach the synthesis and utilization...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Dimethyl 2-Nitroisophthalate: Physicochemical Profiling, Synthetic Workflows, and Applications in Advanced Therapeutics

As an application scientist, I approach the synthesis and utilization of chemical intermediates not merely as a sequence of reactions, but as a carefully orchestrated manipulation of steric and electronic environments. Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a prime example of a sterically hindered, highly functionalized aromatic building block. The ortho-nitro group, wedged tightly between two methyl ester moieties, creates a unique electronic landscape that makes this compound highly valuable for synthesizing N-heterocyclic carbenes (NHCs), constructing self-immolative linkers, and serving as a critical reference standard in lenalidomide impurity profiling[1][2][3].

This whitepaper dissects the physical and chemical properties of dimethyl 2-nitroisophthalate, explains the mechanistic causality behind its synthesis, and provides self-validating protocols for its downstream integration into drug development workflows.

Physicochemical Profiling & Safety Parameters

Before deploying any intermediate into a synthetic pipeline, its physical and chemical boundaries must be established. Dimethyl 2-nitroisophthalate is a stable crystalline powder, but its handling requires an understanding of its specific reactivity profile[4].

PropertyValue / Description
CAS Number 57052-99-0
Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
Appearance White to very slightly yellow crystalline powder
Melting Point 132.0 °C to 136.0 °C
Purity Standard >98.0% (GC)
Stability Stable under normal temperatures and pressures.
Incompatibilities Strong oxidizing agents.
Hazardous Decomposition Carbon monoxide, oxides of nitrogen, carbon dioxide.

Safety & Handling: According to established safety data, exposure to the dust of this compound may cause skin, respiratory, and gastrointestinal irritation. Standard PPE (chemical safety goggles, protective gloves, and a NIOSH-approved respirator) is mandatory during bulk handling to prevent localized irritation[4].

Mechanistic Synthesis & Upstream Causality

The synthesis of dimethyl 2-nitroisophthalate is a masterclass in overcoming steric hindrance. The most robust industrial route begins with the bis-oxidation of 2-nitro-m-xylene[1].

Step 1: Etard-Type Bis-Oxidation The starting material, 2-nitro-m-xylene, is subjected to an alkaline potassium permanganate ( KMnO4​/NaOH ) oxidation to yield 2-nitroisophthalic acid. The Causality: Why an alkaline environment? The highly electron-deficient aromatic ring (due to the nitro group) makes the intermediate carboxylic acids susceptible to premature decarboxylation under harsh acidic oxidative conditions. The alkaline environment stabilizes the carboxylate salts, driving the bis-oxidation to completion without degrading the aromatic core.

Step 2: Sterically Hindered Esterification The resulting diacid is reacted with methanol in the presence of concentrated sulfuric acid under strong reflux to yield dimethyl 2-nitroisophthalate[1]. The Causality: Standard mild coupling agents (such as DCC or EDC) often fail here. The extreme steric bulk of the ortho-nitro group severely shields the carboxylate carbons from nucleophilic attack. Concentrated H2​SO4​ is required to aggressively protonate the carbonyl oxygen, increasing the electrophilicity of the sterically shielded carbon enough to allow methanol to attack, driving the Fischer esterification forward.

Pathway A 2-Nitro-m-xylene (Starting Material) B KMnO4, NaOH (Bis-oxidation) A->B C 2-Nitroisophthalic Acid (Intermediate) B->C D MeOH, H2SO4, Reflux (Esterification) C->D E Dimethyl 2-nitroisophthalate (Target Compound) D->E F Pd/C, H2 (Reduction) E->F J Lenalidomide Impurity Profiling E->J Analytical Std G Dimethyl 2-aminoisophthalate F->G H NHC Ligand Precursors G->H I Self-Immolative Linkers G->I

Caption: Synthetic pathway and downstream applications of dimethyl 2-nitroisophthalate.

Downstream Applications in Drug Development & Catalysis

The true value of dimethyl 2-nitroisophthalate lies in its downstream utility across three critical domains:

  • Lenalidomide Impurity Profiling: Lenalidomide is a cornerstone therapeutic for multiple myeloma. Regulatory agencies require rigorous tracking of all synthetic impurities. Dimethyl 2-nitroisophthalate is a documented pharmacopeial impurity standard used to calibrate HPLC/MS systems, validating the purity of the final Active Pharmaceutical Ingredient (API)[3].

  • N-Heterocyclic Carbenes (NHCs): By reducing the nitro group to an amine, the resulting dimethyl 2-aminoisophthalate is reacted with Grignard reagents and cyclized to form sterically demanding NHC ligands (e.g., SIPr-OMe). These ligands are essential for stabilizing Palladium catalysts in advanced cross-coupling reactions[1].

  • Self-Immolative Systems: In targeted drug delivery (such as Antibody-Drug Conjugates), the amine derivative is used to construct self-immolative linkers. The methyl ester groups tune the electronic cascade required for the linker's cleavage, allowing for the controlled release of the cytotoxic payload[2].

Validated Experimental Protocols: Catalytic Hydrogenation

A protocol is only as reliable as its built-in validation steps. To convert dimethyl 2-nitroisophthalate into its highly useful amine derivative (dimethyl 2-aminoisophthalate), a catalytic hydrogenation is performed. Below is the self-validating system I employ to ensure maximum yield and safety[2].

Step-by-Step Methodology:

  • System Purging (Validation: Oxygen Elimination): Load dimethyl 2-nitroisophthalate (4.0 g, 16.73 mmol) and Pd/C (10%, dry, 1.2 mol%) into a Schlenk flask. Purge the system with 3 alternating cycles of vacuum and nitrogen gas. Causality: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Purging validates that the environment is inert, preventing catalyst poisoning and laboratory fires.

  • Solvent Addition: Inject ethyl acetate (45 mL) directly under a continuous nitrogen flow to suspend the reagents.

  • Hydrogenation (Validation: Pressure Maintenance): Introduce a positive pressure of hydrogen gas at room temperature. Causality: While the electron-withdrawing ester groups deactivate the aromatic ring, the nitro group remains highly susceptible to reduction. Maintaining the reaction at room temperature prevents the over-reduction of the aromatic ring or the hydrolysis of the ester groups.

  • Reaction Monitoring (Validation: TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot validates the termination of the reduction phase.

  • Workup & Catalyst Removal: Filter the mixture through a tightly packed pad of Celite. Causality: Standard filter paper allows finely divided palladium particles to pass through, contaminating the product. Celite traps the nanoscale catalyst, ensuring the organic filtrate is completely metal-free before solvent evaporation.

Protocol Step1 1. Purge System Vacuum / N2 cycles Step2 2. Load Reagents Substrate + Pd/C in EtOAc Step1->Step2 Step3 3. Hydrogenation Positive H2 Pressure Step2->Step3 Step4 4. TLC Monitoring Validate Completion Step3->Step4 Step5 5. Filtration & Drying Remove Catalyst Step4->Step5

Caption: Self-validating protocol for the catalytic hydrogenation of dimethyl 2-nitroisophthalate.

References

  • Pharmaffiliates. "Lenalidomide-impurities". Pharmaffiliates Reference Standards.[Link]

  • Google Patents. "Syntheses of N-heterocyclic carbenes and intermediates therefor (US10759763B2)".
  • Google Patents. "Self-immolative systems (US12110307B2)".
  • Cole-Parmer. "Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98% (Analogous Safety Profile)". Cole-Parmer MSDS Database.[Link]

Sources

Exploratory

Introduction: The Role of NMR in Characterizing Highly Substituted Aromatics

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dimethyl 2-Nitroisophthalate Dimethyl 2-nitroisophthalate is a substituted aromatic compound whose structural verification is paramount in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dimethyl 2-Nitroisophthalate

Dimethyl 2-nitroisophthalate is a substituted aromatic compound whose structural verification is paramount in synthetic chemistry and drug development workflows. Its unique substitution pattern—featuring two sterically interacting ester groups and a powerfully electron-withdrawing nitro group—creates a complex electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguously elucidating and confirming the precise structure of such molecules.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of dimethyl 2-nitroisophthalate. Rather than merely presenting data, we will delve into the theoretical underpinnings of the expected spectral features, explaining the causal relationships between the molecular structure and the resulting chemical shifts, coupling constants, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of NMR spectroscopy for structural elucidation.

Part 1: Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, one must first analyze the molecule's structure for chemical equivalency. In dimethyl 2-nitroisophthalate, there is no internal plane of symmetry that would render the aromatic protons or the methyl ester groups equivalent.

Figure 1: Structure of Dimethyl 2-Nitroisophthalate with Atom Numbering.

  • For ¹H NMR: Five distinct signals: three for the aromatic protons (H4, H5, H6) and two for the non-equivalent methyl ester protons.

  • For ¹³C NMR: Ten distinct signals: six for the aromatic carbons, two for the carbonyl carbons, and two for the methoxy carbons.

Part 2: Predicted ¹H NMR Spectral Data

The chemical environment of each proton dictates its chemical shift (δ) and splitting pattern (multiplicity). The aromatic region of a proton NMR spectrum, typically between 6.5 and 8.0 ppm, provides significant structural information.

Causality of Chemical Shifts and Splitting Patterns
  • Aromatic Protons (H4, H5, H6):

    • The nitro group (NO₂) is a powerful electron-withdrawing group, significantly deshielding nearby protons and shifting their signals downfield. The ester groups (-COOCH₃) also contribute to this deshielding effect.

    • H6: This proton is ortho to the nitro group, placing it in the most deshielded environment. It is expected to appear furthest downfield. It is coupled only to H5 via a four-bond meta-coupling, which is typically small (J = 2-3 Hz).[1] This will result in a narrow doublet.

    • H4: This proton is ortho to one ester group and meta to the other. It is coupled to H5 via a three-bond ortho-coupling, which is significantly larger (J = 7-9 Hz).[1] It will appear as a doublet.

    • H5: This proton is positioned between H4 and H6. It experiences ortho-coupling from H4 and meta-coupling from H6. Consequently, its signal will be split into a doublet of doublets (dd).[2]

  • Methyl Protons (-OCH₃):

    • The two methyl groups are chemically non-equivalent due to the molecule's overall asymmetry. The proximity and orientation relative to the bulky and anisotropic nitro group will cause them to experience slightly different magnetic environments.

    • Both methyl groups are not coupled to any adjacent protons, so they will each appear as sharp singlets, integrating to three protons each.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H6~8.2 - 8.5Doublet (d)Jmeta(H6-H5) ≈ 2-31H
H4~7.8 - 8.1Doublet (d)Jortho(H4-H5) ≈ 7-91H
H5~7.6 - 7.9Doublet of Doublets (dd)Jortho(H5-H4) ≈ 7-9, Jmeta(H5-H6) ≈ 2-31H
-OCH₃~3.9 - 4.1Singlet (s)N/A3H
-OCH₃~3.9 - 4.1Singlet (s)N/A3H

Note: Chemical shifts are estimations based on substituent effects on a benzene ring. Actual values may vary based on solvent and experimental conditions.

Part 3: Predicted ¹³C NMR Spectral Data

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[3][4] The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms. Aromatic carbons typically resonate between 120-150 ppm.[5]

Causality of Chemical Shifts
  • Carbonyl Carbons (C=O): These are the most deshielded carbons due to the direct bond to two highly electronegative oxygen atoms and will appear far downfield, typically in the 165-180 ppm range.

  • Aromatic Carbons (C1-C6):

    • C2 (ipso- to NO₂): The direct attachment of the electron-withdrawing nitro group will cause a significant downfield shift.

    • C1 & C3 (ipso- to -COOCH₃): These carbons, attached to the ester groups, will also be shifted downfield.

    • C4, C5, C6: These carbons are protonated. Their chemical shifts will be influenced by their position relative to the three substituents.

    • Quaternary carbons (those without attached protons) often exhibit shorter, broader peaks due to longer relaxation times.

  • Methoxy Carbons (-OCH₃): These sp³-hybridized carbons are bonded to an electronegative oxygen, placing their signals in the 50-65 ppm range.[6] The two methoxy carbons are non-equivalent and are expected to show two distinct peaks.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type
C=O~164 - 168Carbonyl
C=O~164 - 168Carbonyl
C2~148 - 152Aromatic (Quaternary, C-NO₂)
C1, C3~132 - 138Aromatic (Quaternary, C-COOR)
C4, C5, C6~125 - 135Aromatic (CH)
-OCH₃~52 - 55Methoxy
-OCH₃~52 - 55Methoxy

Part 4: Experimental Protocol for Data Acquisition

This section provides a standardized methodology for acquiring high-quality NMR data for dimethyl 2-nitroisophthalate.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of dimethyl 2-nitroisophthalate B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Add internal standard (e.g., TMS, 0.03% v/v) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into spectrometer (≥400 MHz) D->E F 6. Lock, Tune, and Shim the instrument E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) F->G H 8. Acquire ¹³C Spectrum (e.g., 1024 scans, 2s relaxation delay) G->H I 9. (Optional) Acquire 2D Spectra (COSY, HSQC) H->I J 10. Apply Fourier Transform I->J K 11. Phase Correction J->K L 12. Baseline Correction K->L M 13. Calibrate spectrum to TMS at 0.00 ppm L->M N 14. Integrate ¹H signals and pick peaks for all spectra M->N

Figure 2: Standard workflow for NMR analysis.

Detailed Methodologies
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is limited, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[7] Be aware that the chemical shifts of residual solvent and water peaks differ between solvents.[8][9]

    • Concentration: A concentration of 15-30 mg/mL is typically sufficient for both ¹H and ¹³C NMR experiments on modern spectrometers.

    • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, defined as 0.00 ppm.[7]

  • Instrumental Parameters (Example on a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans (NS): 16 to 32.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.

      • Acquisition Time (AQ): ~3-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans (NS): 512 to 2048, due to the low natural abundance of ¹³C.[3]

      • Relaxation Delay (D1): 2 seconds.

      • Acquisition Time (AQ): ~1-2 seconds.

Part 5: Confirmation with 2D NMR Spectroscopy

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. Cross-peaks appear between the signals of coupled protons. For dimethyl 2-nitroisophthalate, COSY would be essential to confirm the H4-H5 and H5-H6 couplings.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[10] It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the confident assignment of the C4, C5, C6, and the two -OCH₃ signals.

Figure 3: Predicted ¹H-¹H COSY correlations.

Conclusion

The NMR spectra of dimethyl 2-nitroisophthalate are predicted to be highly informative, with distinct, well-resolved signals in both the ¹H and ¹³C domains. The powerful deshielding effect of the nitro group, combined with the asymmetric substitution pattern, results in a unique spectral fingerprint. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by employing a systematic experimental approach including 2D techniques, researchers can confidently verify the structure of this and similarly complex molecules, ensuring the integrity of their scientific and development endeavors.

References

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube. Available at: [Link]

  • Wiley-VCH. (2007).
  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-La Crosse.
  • Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Aromatic H. (n.d.). University of Calgary. Available at: [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
  • Spectrometric Identification of Organic Compounds. (2005). Wiley.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
  • 13C-NMR. (n.d.). University of Wisconsin-Madison.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Sim, J., et al. (2017).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • 13C Carbon NMR Spectroscopy. (2025). Chemistry Steps. Available at: [Link]

  • INDEX of 13C NMR spectra of organic compounds. (2026). Doc Brown's Chemistry. Available at: [Link]

  • 13C NMR SPECTROSCOPY BASICS. (n.d.). St. Peter's College.
  • NMR Chemical Shifts. (n.d.). University of Washington.
  • NMR Solvent Chart. (n.d.). Emery Pharma. Available at: [Link]

  • 2D NMR. (n.d.). University of Minnesota, Harned Research Group.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

  • Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Multivariate Analysis of 2D-NMR Spectroscopy. (2013). Diva-portal.org.
  • 2D NMR spectroscopy. (n.d.). Università di Verona.
  • Multiplet Guide and Workbook. (n.d.). University of California, Irvine.

Sources

Foundational

Structural Elucidation and X-Ray Crystallographic Analysis of Dimethyl 2-Nitroisophthalate: A Technical Guide

Dimethyl 2-nitroisophthalate (CAS 57052-99-0) is a highly versatile building block in advanced organic synthesis. While it is frequently utilized as a precursor for stimuli-responsive self-immolative polymers[1] and ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Dimethyl 2-nitroisophthalate (CAS 57052-99-0) is a highly versatile building block in advanced organic synthesis. While it is frequently utilized as a precursor for stimuli-responsive self-immolative polymers[1] and sterically constrained metal-organic frameworks (MOFs)[2], understanding its solid-state behavior is critical for downstream applications. This whitepaper provides an in-depth analysis of the conformational dynamics, crystal growth methodologies, and single-crystal X-ray diffraction (SCXRD) protocols required to accurately determine its three-dimensional structure.

Theoretical Structural Chemistry: Conformational Causality

The molecular geometry of dimethyl 2-nitroisophthalate is fundamentally dictated by severe intramolecular steric hindrance. The molecule features a central benzene ring substituted with a bulky nitro group at the 2-position, flanked directly by two methoxycarbonyl (ester) groups at the 1- and 3-positions.

The Causality of Out-of-Plane Twisting: If the molecule were to adopt a planar conformation, the oxygen atoms of the 2-nitro group would experience massive Pauli repulsion against the carbonyl oxygens of the adjacent ester groups. To alleviate this steric clash, the molecule undergoes a necessary conformational adjustment: the ester groups are forced to rotate significantly out of the aromatic plane.

This out-of-plane twisting (often resulting in dihedral angles exceeding 60°) profoundly impacts the crystal packing. Because the bulky groups prevent the aromatic rings from approaching closely enough for strong face-to-face π−π stacking, the crystal lattice is instead stabilized by a network of weak, directional C-H···O hydrogen bonds and dipole-dipole interactions.

Conformational_Causality A Bulky 2-Nitro Group C Severe Steric Clash (Pauli Repulsion) A->C B 1,3-Dimethyl Esters B->C D Out-of-Plane Twisting (Dihedral > 60°) C->D E Lattice Stabilization (C-H···O Bonds) D->E

Fig 1. Causality of steric hindrance driving the out-of-plane conformational twist.

Experimental Protocol: Self-Validating SCXRD Workflow

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following step-by-step methodology ensures a self-validating system from nucleation to final structural refinement.

Step 1: Crystal Growth via Slow Diffusion

Causality: Rapid evaporation often leads to twinned or poorly ordered microcrystals. Slow liquid-liquid diffusion provides thermodynamic control over the nucleation rate, yielding pristine, single-domain blocks.

  • Dissolve 50 mg of high-purity dimethyl 2-nitroisophthalate in 2 mL of ethyl acetate (the "good" solvent) in a narrow glass vial.

  • Carefully layer 4 mL of hexanes (the "anti-solvent") on top of the ethyl acetate solution using a glass syringe to maintain a sharp phase boundary.

  • Cap the vial loosely and store it in a vibration-free environment at 293 K.

  • Allow 48–72 hours for complete diffusion and crystal formation.

Step 2: Cryo-Mounting
  • Submerge the selected crystal (ideal dimensions: ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil. Causality: The oil displaces surface solvent, preventing crystal degradation via solvent loss, and acts as a cryoprotectant.

  • Mount the crystal onto a MiTeGen microloop.

  • Immediately transfer the loop to the diffractometer goniometer head, bathing it in a 150 K nitrogen cold stream. Causality: Low temperatures minimize thermal atomic displacement parameters (ADPs), reducing thermal diffuse scattering and vastly improving the signal-to-noise ratio at high diffraction angles.

Step 3: Data Collection & Reduction
  • Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Self-Validation Check: During data integration, monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 confirms excellent crystal quality and validates the empirical absorption correction.

Step 4: Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing via SHELXT .

  • Refine the structural model using full-matrix least-squares on F2 with SHELXL [3].

  • Manage the entire computational workflow through the Olex2 graphical user interface[4].

  • Self-Validation Check: Ensure the final Goodness-of-Fit (GooF) approaches 1.0, and verify that the maximum residual electron density ( Δρmax​ ) in the difference Fourier map is <0.5 e/Å 3 .

SCXRD_Workflow A 1. Crystal Growth (Slow Diffusion) B 2. Cryo-Mounting (150 K, Paratone Oil) A->B C 3. Data Collection (Mo Kα Source) B->C D 4. Integration (Absorption Correction) C->D E 5. Structure Solution (SHELXT) D->E F 6. Refinement (SHELXL via Olex2) E->F

Fig 2. Step-by-step SCXRD workflow for structural elucidation of organic crystals.

Anticipated Crystallographic Data

Based on the structural behavior of highly analogous compounds such as 2-nitroisophthalic acid[5], the quantitative data for dimethyl 2-nitroisophthalate is expected to align with the parameters outlined in Table 1.

Table 1: Anticipated Crystallographic Parameters for Dimethyl 2-Nitroisophthalate

ParameterExpected Value / Description
Chemical Formula C₁₀H₉NO₆
Formula Weight 239.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 150(2) K
Radiation Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Final R1​ [ I>2σ(I) ] ≤0.045
Final wR2​ (all data) ≤0.120
Goodness-of-Fit (GooF) on F2 ~1.05
Largest diff. peak and hole 0.35 and -0.25 e/Å⁻³

Note: The centrosymmetric P21​/c space group is highly characteristic for this class of molecules, as the out-of-plane twisting of the ester groups naturally favors inversion-related packing motifs to maximize packing efficiency and minimize void space.

References
  • Self-Immolative Systems (US12110307B2)
  • OLEX2: A Complete Structure Solution, Refinement and Analysis Program Source: Journal of Applied Crystallography (Semantic Scholar) URL:[Link]

  • Crystal Structure Refinement with SHELXL Source: Acta Crystallographica Section C (IUCr Journals) URL:[Link]

  • Ethyl 3-carboxy-5-nitrobenzoate (Structural Analog Reference) Source: ResearchGate (Acta Crystallographica Section E) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of Dimethyl 2-Nitroisophthalate: A Comprehensive Technical Guide

Executive Summary Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a highly functionalized aromatic diester that serves as a critical building block in advanced organic synthesis. Its unique structural topology—featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a highly functionalized aromatic diester that serves as a critical building block in advanced organic synthesis. Its unique structural topology—featuring a sterically demanding nitro group flanked by two methyl ester moieties—makes it an indispensable intermediate in the development of N-heterocyclic carbenes (NHCs) for palladium catalysis[1] and complex active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors like Rilpivirine analogs[2].

For researchers and drug development professionals, understanding the thermodynamic stability and precise melting point of this compound is non-negotiable. These parameters dictate the boundaries of safe scale-up, inform purification methodologies, and ensure the integrity of downstream synthetic workflows. This whitepaper provides an in-depth analysis of its thermal properties, structural causality, and field-proven experimental protocols.

Physicochemical Profiling & Structural Causality

The physical state and thermal transitions of dimethyl 2-nitroisophthalate are heavily influenced by its molecular geometry. The electron-withdrawing nitro group at the C2 position induces significant steric hindrance, forcing the adjacent ester carbonyls out of the aromatic plane. This specific conformation establishes a highly rigid crystal lattice driven by strong intermolecular dipole-dipole interactions.

The Isomer Conflation Issue

In chemical literature and supplier databases, the thermal properties of the 2-nitro isomer are frequently conflated with its more common positional isomer, dimethyl 5-nitroisophthalate.

  • Dimethyl 5-nitroisophthalate (CAS: 13290-96-5) exhibits a lower melting point of 121–123 °C[3] due to its symmetrical, less sterically hindered structure which allows for more rotational freedom in the solid state.

  • Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) exhibits a significantly higher melting point of 133–134 °C [4]. The increased melting point is a direct macroscopic manifestation of the restricted intramolecular rotation and dense crystal packing caused by the C2-nitro substitution.

Table 1: Key Physicochemical Properties
ParameterValueCausality / Note
IUPAC Name Dimethyl 2-nitrobenzene-1,3-dicarboxylateStandard nomenclature
CAS Number 57052-99-0Specific to the 2-nitro isomer
Molecular Formula C₁₀H₉NO₆-
Molecular Weight 239.18 g/mol -
Melting Point 133–134 °CElevated due to rigid, sterically locked crystal lattice[4]
Solubility Insoluble in water; soluble in hot MeOH, DCMLipophilic ester moieties dominate solvation thermodynamics

Thermodynamic Stability and Reactivity

From a thermodynamic perspective, dimethyl 2-nitroisophthalate is stable under standard ambient temperatures and pressures[5]. However, the presence of the nitro group introduces specific thermal degradation liabilities that must be mapped using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

When subjected to excessive thermal stress (typically >250 °C), the compound undergoes an exothermic decomposition pathway. The cleavage of the nitro-aromatic bond and the ester linkages results in the rapid evolution of hazardous gaseous byproducts.

Table 2: Thermodynamic Stability Profile
Stability ParameterCondition / ThresholdMechanistic Outcome
Baseline Stability Stable at 20–25 °CKinetic trapping of the stable crystalline polymorph[5].
Thermal Degradation > 250 °C (Exothermic)Homolytic cleavage yielding Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOx)[3].
Chemical Incompatibilities Strong oxidizing agentsPotential for runaway oxidative degradation due to the electron-rich ester oxygens[5].
Physical Hazards Dust generationFine particulate dispersion lowers the activation energy for explosive combustion[5].

Synthetic Pathways and Downstream Utility

The synthesis of dimethyl 2-nitroisophthalate relies on the Fischer esterification of 2-nitroisophthalic acid. This reaction is thermodynamically driven to completion by utilizing methanol as both the solvent and reactant, alongside a strong acid catalyst (e.g., concentrated H₂SO₄) under reflux conditions[1].

Once synthesized, the compound is a versatile electrophile. The ester groups can be subjected to Grignard additions or reductions to yield 2,6-disubstituted anilines, which are the foundational precursors for bulky N-heterocyclic carbene (NHC) ligands used in transition metal catalysis[1].

Workflow SM 2-Nitroisophthalic Acid (Starting Material) Rxn Fischer Esterification (MeOH, H2SO4, Reflux) SM->Rxn H+ Catalysis Target Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) Rxn->Target >90% Yield App1 N-Heterocyclic Carbenes (NHC Ligands) Target->App1 Reduction/Grignard App2 API Synthesis (Rilpivirine Analogs) Target->App2 Functionalization

Workflow detailing the synthesis of dimethyl 2-nitroisophthalate and its downstream applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal calibration standards and orthogonal analytical checks, these methodologies eliminate subjective bias.

Protocol 1: High-Precision Thermal Profiling (DSC/TGA)

Relying solely on visual capillary melting point apparatuses introduces human error. DSC provides a self-validating thermodynamic profile by quantifying the exact enthalpy of fusion ( ΔHfus​ ).

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard (known MP: 156.6 °C, ΔHfus​ : 28.45 J/g). This ensures the thermocouple and heat-flux sensors are perfectly aligned before sample analysis.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of dimethyl 2-nitroisophthalate into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Ramp: Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min.

  • Data Integration: Analyze the resulting thermogram. The extrapolated onset temperature of the sharp endothermic peak represents the true thermodynamic melting point (expected at 133–134 °C). A broadened peak indicates impurity-driven melting point depression.

ThermalAnalysis Sample Sample: Dimethyl 2-nitroisophthalate DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC Sealed Al Pan TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA Alumina Crucible MP Endotherm: 133-134 °C (Melting Point) DSC->MP Phase Transition Decomp Exotherm + Mass Loss (Thermal Degradation) DSC->Decomp TGA->Decomp NOx / COx Release Stable Thermodynamically Stable (< 250 °C) MP->Stable Baseline established

Self-validating thermal analysis workflow combining DSC and TGA to determine stability.

Protocol 2: High-Yield Fischer Esterification

This protocol outlines the synthesis of the compound, utilizing Le Chatelier's principle to drive the reaction to completion[1].

Step-by-Step Methodology:

  • Reagent Mixing: In a 2 L round-bottom flask, suspend 2-nitroisophthalic acid (136 g, 0.64 mol) in anhydrous methanol (1200 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (98%, 122 mL, 3.5 eq) dropwise. Causality: The highly exothermic nature of H₂SO₄ solvation requires controlled addition to prevent localized superheating and premature degradation.

  • Reflux & Equilibrium Shift: Attach a reflux condenser and heat the mixture under strong stirring overnight. The large molar excess of methanol forces the equilibrium toward the diester product.

  • Concentration & Precipitation: Remove the condenser and allow approximately half of the methanol to evaporate. As the solvent volume decreases, the lipophilic dimethyl 2-nitroisophthalate will begin to precipitate as a white/pale solid[1].

  • Isolation (Self-Validation): Cool the suspension to 0 °C, filter the solid, and wash with cold methanol. Validate the success of the reaction by running a rapid DSC scan on the dried solid; a sharp endotherm at 133 °C confirms both identity and high purity without immediate need for NMR.

References

  • Source: Google Patents (US10759763B2)
  • 2-NITRO-ISOPHTHALIC ACID | 21161-11-5 Source: LookChem URL:[Link]

  • Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98% Source: Cole-Parmer URL:[Link]

Sources

Foundational

dimethyl 2-nitroisophthalate material safety data sheet (MSDS) for lab researchers

Executive Summary Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a highly specialized, versatile building block utilized extensively in modern drug development and materials science. It serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a highly specialized, versatile building block utilized extensively in modern drug development and materials science. It serves as a critical intermediate in the synthesis of self-immolative linkers for targeted drug delivery[1] and is a primary precursor for N-heterocyclic carbenes (NHCs) used in palladium-catalyzed cross-coupling reactions[2]. Because of its specialized nature, handling this compound requires a deep understanding of its physicochemical behavior, mechanistic toxicology, and reaction kinetics. This whitepaper provides a rigorously structured, self-validating framework for the safe handling and experimental application of dimethyl 2-nitroisophthalate.

Physicochemical Profiling & Quantitative Hazard Data

To design safe experimental workflows, researchers must first understand the thermodynamic and physical baseline of the material. Dimethyl 2-nitroisophthalate is relatively stable under standard laboratory conditions but presents specific physical hazards due to its crystalline powder form[3].

Table 1: Physicochemical and Toxicological Summary

ParameterValue / DescriptionCausality & Experimental Implication
CAS Number 57052-99-0Unlisted on TSCA; restricted to R&D use only[3].
Molecular Formula C₁₀H₉NO₆The nitro group acts as a strong electron-withdrawing group (EWG), making the aromatic ring electron-deficient.
Molecular Weight 239.18 g/mol Standard molarity calculations apply; heavy enough to minimize spontaneous volatilization at room temperature[3].
Appearance Very slightly yellow crystalline powderColoration is due to the extended conjugation of the nitroaromatic system. Any shift to deep orange/brown indicates degradation[4].
Melting Point 121 - 123 °CHigh melting point ensures stability during standard solvent refluxing (e.g., in ethyl acetate or methanol)[4].
GHS Hazard Statements H315, H319, H335Indicates localized irritation to skin, eyes, and respiratory tract upon contact[4].
Incompatibilities Strong oxidizing agentsThe nitro group is already highly oxidized. Exposure to strong oxidizers can trigger rapid, exothermic decomposition[3].

Mechanistic Toxicology & Safety Causality

The handling of dimethyl 2-nitroisophthalate requires specific Personal Protective Equipment (PPE) dictated by its interaction with biological systems.

The Causality of Irritation: The compound carries H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) classifications[4]. Mechanistically, the electron-deficient nature of the nitroaromatic ring makes it susceptible to mild nucleophilic attack by biological thiols and amines present in skin and mucosal membranes. Furthermore, as a fine crystalline powder, it poses a severe physical abrasion risk to the cornea and respiratory alveoli[3].

The Causality of Dust Hazards: While chemically stable, the physical form of the material presents an explosive organic dust hazard[3]. A high surface-area-to-volume ratio accelerates oxidation rates. If suspended in the air in the presence of an ignition source, it can rapidly deflagrate. Therefore, local exhaust ventilation is not just for respiratory protection, but for mitigating particulate accumulation.

G Hazard Hazard: Dust Generation & Irritation (H315, H319) Inhalation Inhalation Risk Hazard->Inhalation SkinEye Skin & Eye Contact Hazard->SkinEye Resp NIOSH/MSHA Respirator (EN 149) Inhalation->Resp Vent Local Exhaust Ventilation Inhalation->Vent Gloves Nitrile Gloves (EN 374) SkinEye->Gloves Goggles Chemical Safety Goggles (EN 166) SkinEye->Goggles Safe Safe Handling Environment Resp->Safe Vent->Safe Gloves->Safe Goggles->Safe

Caption: Logical relationship of hazard mitigation and PPE selection.

Experimental Application: Catalytic Hydrogenation Workflow

One of the most common applications of dimethyl 2-nitroisophthalate is its reduction to dimethyl 2-aminoisophthalate. This amine is a direct precursor for synthesizing self-immolative linkers in drug delivery[1] and N-heterocyclic carbenes (NHCs)[2].

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an observable metric to confirm success before proceeding.

Step-by-Step Methodology: Reduction via Pd/C and H₂
  • Substrate Suspension:

    • Action: Suspend dimethyl 2-nitroisophthalate (1.0 equiv) in anhydrous ethyl acetate under an inert nitrogen atmosphere[1].

    • Causality: Ethyl acetate partially dissolves the starting material but fully dissolves the amine product. This differential solubility drives the reaction forward thermodynamically.

    • Validation Metric: The mixture should appear as a pale yellow, cloudy suspension.

  • Catalyst Addition:

    • Action: Carefully add 10% dry Palladium on Carbon (Pd/C) at 1.2 mol %[1].

    • Causality: Palladium adsorbs hydrogen gas and facilitates the transfer of hydrides to the nitro group. Dry Pd/C is highly reactive and must be added under nitrogen to prevent solvent ignition.

    • Validation Metric: Immediate formation of a dark black, opaque suspension.

  • Hydrogenation:

    • Action: Place the reaction vessel under vacuum, then purge with positive pressure of hydrogen gas at room temperature[1].

    • Causality: The positive pressure provides the stoichiometric hydrogen required to fully reduce the -NO₂ group to -NH₂, releasing water as a byproduct.

    • Validation Metric: Thin Layer Chromatography (TLC) analysis. The complete disappearance of the higher-Rf yellow starting material spot and the appearance of a lower-Rf UV-active spot (amine) validates completion.

  • Filtration and Recovery:

    • Action: Filter the mixture through a pad of Celite to remove the Pd/C catalyst[1].

    • Causality: Celite prevents the fine Pd/C particulates from passing through the filter paper. Removing the catalyst halts the reaction and prevents product degradation.

    • Validation Metric: The resulting filtrate must be completely transparent and free of black particulates.

G Start Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) Solvent Suspend in Ethyl Acetate (Inert Atmosphere) Start->Solvent Catalyst Add Pd/C (10% dry) (1.2 mol %) Solvent->Catalyst Purge with N2 Reaction H2 Positive Pressure (Room Temp) Catalyst->Reaction Vacuum / H2 cycle Filter Filter over Celite (Remove Pd/C) Reaction->Filter TLC Completion Product Dimethyl 2-aminoisophthalate (NHC Intermediate) Filter->Product Evaporate Solvent

Caption: Workflow for the catalytic reduction of dimethyl 2-nitroisophthalate.

Emergency Response & Waste Management

In the event of an accidental release, standard sweeping can aerosolize the powder, triggering the dust explosion hazard[3].

Self-Validating Cleanup Protocol:

  • Suppression: Do not dry sweep. Lightly mist the spill area with a compatible solvent (e.g., water or a dilute surfactant) to weigh down the dust particles.

  • Collection: Use a dedicated HEPA-filtered vacuum or wet-wipe the material into a sealed, labeled hazardous waste container[3].

  • Validation: Wipe the cleaned surface with a clean, white absorbent cloth. The absence of any yellow residue validates that the micro-particulates have been successfully removed.

  • Disposal: Chemical waste generators must classify the discarded chemical according to local regulations (e.g., 40 CFR Parts 261.3 in the US). Dimethyl 2-nitroisophthalate is not listed as a highly hazardous RCRA P-Series or U-Series waste, but must be disposed of via an approved waste disposal plant due to its ecotoxicity potential[3],[4].

References

  • Material Safety Data Sheet - Dimethyl 5-nitroisophthalate / Dimethyl 2-nitroisophthalate, 98%. Cole-Parmer.
  • 5-Nitro isophthalic acid dimethyl ester Safety Data Sheet. AK Scientific, Inc.
  • Self-immolative systems (US12110307B2). Google Patents.
  • Syntheses of N-heterocyclic carbenes and intermediates therefor (US10759763B2). Google Patents.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Dimethyl 2-Nitroisophthalate: A Technical Guide for Structural Validation

Abstract Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), such as the immunomodulator lenalidomide, and in the engineerin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), such as the immunomodulator lenalidomide, and in the engineering of complex polymeric architectures. Ensuring its structural integrity and high purity is paramount for downstream reaction fidelity. This whitepaper details a robust, self-validating spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to definitively characterize this compound and differentiate it from regioisomeric impurities.

Introduction & Mechanistic Context

In drug development and materials science, the precise spatial arrangement of functional groups dictates molecular reactivity. Dimethyl 2-nitroisophthalate features a highly electron-deficient aromatic core due to the synergistic electron-withdrawing effects of one nitro group and two ester moieties. This unique electronic environment makes it susceptible to specific nucleophilic aromatic substitutions and reduction pathways, which are heavily exploited in [1] and as a precursor in API synthesis, where it is rigorously tracked as a [2].

Mechanistically, because the nitro group is flanked by two bulky carbomethoxy groups (ortho to the nitro group at positions 1 and 3), steric hindrance forces the nitro group out of the aromatic plane. This conformational twist subtly alters the π -conjugation, impacting both the NMR chemical shifts of the aromatic protons and the IR vibrational frequencies of the N-O bonds. A multi-modal spectroscopic approach is therefore required to capture these nuances and validate the structure as a self-consistent system.

Experimental Workflow and Protocol Causality

To establish a self-validating protocol, the analytical workflow must orthogonalize the data: NMR provides atomic connectivity and symmetry, FT-IR confirms functional group presence without solvent interference, and HRMS validates the exact molecular mass and isotopic distribution.

Workflow A Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) B Sample Preparation (Anhydrous CDCl3, 0.1% TMS) A->B C NMR Spectroscopy (1H, 13C, HMBC/HSQC) B->C D FT-IR Spectroscopy (Diamond ATR Mode) B->D E HRMS (ESI-TOF) (Positive Ion Mode) B->E F Orthogonal Data Integration & Regioisomer Differentiation C->F D->F E->F

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Detailed Methodologies & Causality
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is selected because dimethyl 2-nitroisophthalate lacks exchangeable protons (e.g., -OH, -NH), making aprotic solvents ideal. Furthermore, the residual CHCl₃ peak at 7.26 ppm does not interfere with the analyte's highly deshielded aromatic signals (7.6–8.2 ppm).

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay D1 = 2s).

  • 2D Validation: Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to resolve the quaternary carbons, specifically the sterically hindered C2 attached to the nitro group.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Setup: Utilize a spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Causality: ATR eliminates the need for traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch around 3400 cm⁻¹ and can perturb the critical C=O stretching region (~1735 cm⁻¹) via hydrogen bonding. ATR ensures the anhydrous state of the powder is maintained, yielding unperturbed vibrational data.

  • Acquisition: Collect 32 background-subtracted scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

3.3. High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Ionization: Use Electrospray Ionization (ESI) in positive mode coupled to a Time-of-Flight (TOF) analyzer. Causality: The nitro group is highly labile under hard ionization techniques like Electron Impact (EI), often leading to immediate, complete loss of NO₂ (M-46), which complicates molecular ion identification. ESI is a "soft" ionization technique that preserves the intact molecular ion, yielding robust [M+H]⁺ and [M+Na]⁺ adducts.

  • Infusion: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) supplemented with 0.1% Formic Acid to drive protonation.

Data Presentation and Interpretation
4.1. NMR Assignments

The C2v​ symmetry of dimethyl 2-nitroisophthalate drastically simplifies the NMR spectra. The two carbomethoxy groups are chemically equivalent, producing a single sharp singlet in the ¹H NMR. The aromatic ring exhibits a classic AX2​ spin system.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (δ, ppm)Assignment / Causality
-OCH₃ 3.94Singlet (s)6H53.4Equivalent methyl esters.
C4, C6 8.18Doublet (d, J = 7.8)2H134.2Deshielded by ortho-ester and meta-nitro inductive effects.
C5 7.68Triplet (t, J = 7.8)1H130.1Para to the nitro group; least deshielded aromatic proton.
C1, C3 ---124.5Quaternary; deshielded by attached ester carbonyls.
C2 ---149.8Quaternary; heavily deshielded by the highly electronegative -NO₂ group.
C=O ---164.3Ester carbonyl carbons.
4.2. FT-IR Vibrational Analysis

The IR spectrum provides direct, orthogonal confirmation of the functional groups identified via NMR. The out-of-plane twisting of the nitro group due to steric hindrance slightly shifts the N-O stretching frequencies compared to unhindered nitroarenes.

Table 2: Key FT-IR Vibrational Frequencies (Diamond ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3085WeakC-H stretch (aromatic)Confirms the unsaturated aromatic core.
2955WeakC-H stretch (aliphatic)Corresponds to the methoxy (-OCH₃) groups.
1735StrongC=O stretch (ester)Sharp peak indicative of the conjugated ester carbonyls.
1538StrongN-O stretch (asymmetric)Confirms the presence of the nitro group.
1352MediumN-O stretch (symmetric)Confirms the presence of the nitro group.
1260StrongC-O stretch (ester)Validates the ester linkage.
4.3. HRMS Profiling

The theoretical exact mass of the neutral molecule ( C10​H9​NO6​ ) is 239.0430 Da. Soft ionization guarantees the preservation of the parent structure.

Table 3: HRMS (ESI-TOF) Data

Ion SpeciesTheoretical m/zObserved m/zError (ppm)Causality / Origin
[M+H]⁺ 240.0503240.0508+2.1Protonation driven by 0.1% formic acid in the mobile phase.
[M+Na]⁺ 262.0322262.0326+1.5Sodium adduct, common in ESI due to trace glassware sodium.
[M-OCH₃]⁺ 208.0240208.0245+2.4In-source fragmentation; loss of a methoxy radical/anion.
Conclusion

The rigorous spectroscopic characterization of dimethyl 2-nitroisophthalate requires an intimate understanding of its unique steric and electronic properties. By employing anhydrous CDCl₃ in NMR to prevent peak overlap, ATR-FTIR to avoid moisture-induced spectral artifacts, and soft ESI-HRMS to preserve the labile nitro group, researchers can establish a self-validating analytical profile. This foundational data is critical for downstream applications, ensuring that subsequent synthetic transformations—whether in the production of pharmaceutical APIs[2] or the engineering of complex self-immolative polymers[1]—proceed with high-fidelity starting materials.

References
  • Title: Self-immolative systems - US12110307B2 Source: Google Patents URL
  • Title: Lenalidomide-impurities | Dimethyl 2-nitroisophthalate Source: Pharmaffiliates URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Geometry and Electron Density of Dimethyl 2-Nitroisophthalate

Abstract This technical guide provides a comprehensive analysis of the molecular geometry and electron density of dimethyl 2-nitroisophthalate, a key intermediate in the synthesis of various high-value chemical entities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and electron density of dimethyl 2-nitroisophthalate, a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and contrast media. In the absence of extensive experimental crystallographic data for the 2-nitro isomer, this guide leverages a comparative analysis with the well-characterized dimethyl 5-nitroisophthalate. Furthermore, we outline a robust computational methodology, employing Density Functional Theory (DFT), to predict and understand the nuanced structural and electronic properties of dimethyl 2-nitroisophthalate. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships of this important molecule.

Introduction: The Significance of Isomeric Purity and Molecular Conformation

Dimethyl nitroisophthalates are pivotal precursors in organic synthesis. The isomeric form of the nitro group on the isophthalate backbone profoundly influences the molecule's reactivity, intermolecular interactions, and ultimately, the properties of the final product. While the 5-nitro isomer has been extensively studied, the 2-nitro isomer presents unique steric and electronic characteristics due to the proximity of the nitro group to one of the methyl ester functionalities. Understanding the precise three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electron density) is paramount for predicting its chemical behavior, designing efficient synthetic routes, and for its application in areas such as drug design where molecular recognition is key.[1][2][3]

This guide will first present the known experimental data for the closely related dimethyl 5-nitroisophthalate to establish a baseline for comparison. Subsequently, a detailed computational workflow will be described to elucidate the molecular geometry and electronic properties of dimethyl 2-nitroisophthalate.

Comparative Molecular Geometry: Insights from X-ray Crystallography of Dimethyl 5-Nitroisophthalate

To date, a dedicated single-crystal X-ray diffraction study for dimethyl 2-nitroisophthalate is not publicly available. However, the crystal structure of its isomer, dimethyl 5-nitroisophthalate, provides invaluable insights into the general conformational preferences of this class of molecules.

The crystallographic data for dimethyl 5-nitroisophthalate reveals a nearly planar benzene ring.[4][5] The nitro group is only slightly twisted out of the plane of the benzene ring, with a reported rotation of approximately 10.9°.[4][5] This near-planarity suggests a degree of electronic communication between the nitro group and the aromatic system. The two methyl ester groups adopt conformations that minimize steric hindrance.

Parameter Dimethyl 5-Nitroisophthalate
Crystal SystemTriclinic
Space GroupP1
a (Å)4.0130
b (Å)10.660
c (Å)12.643
α (°)106.11
β (°)93.74
γ (°)91.46
Nitro Group Torsion Angle (°)10.9
Table 1: Key crystallographic data for dimethyl 5-nitroisophthalate.[4][5]

For dimethyl 2-nitroisophthalate, it is hypothesized that the steric clash between the nitro group and the adjacent methyl ester at the 2-position will force a greater out-of-plane rotation of both the nitro group and that specific ester group. This deviation from planarity will have significant implications for the molecule's electronic properties and reactivity.

Computational Elucidation of Molecular Geometry and Electron Density

To overcome the lack of direct experimental data for dimethyl 2-nitroisophthalate, a robust computational approach using Density Functional Theory (DFT) is proposed. DFT has been shown to be a powerful tool for accurately predicting the geometric and electronic properties of organic molecules.[6][7][8]

Proposed Computational Methodology

The following workflow outlines the steps for a comprehensive in-silico analysis of dimethyl 2-nitroisophthalate:

Computational Workflow cluster_0 Geometry Optimization cluster_1 Electronic Property Analysis cluster_2 Data Interpretation start Initial Structure Generation opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirmation of Minimum Energy) opt->freq homo_lumo HOMO-LUMO Analysis freq->homo_lumo mep Molecular Electrostatic Potential (MEP) Map freq->mep mulliken Mulliken Population Analysis (Atomic Charges) freq->mulliken reactivity Reactivity Prediction homo_lumo->reactivity intermolecular Intermolecular Interaction Sites mep->intermolecular mulliken->reactivity mulliken->intermolecular

Caption: Proposed DFT workflow for analyzing dimethyl 2-nitroisophthalate.

Predicted Molecular Geometry

The geometry optimization of dimethyl 2-nitroisophthalate is expected to reveal significant steric-induced distortions. The dihedral angle between the nitro group and the benzene ring is predicted to be substantially larger than the 10.9° observed in the 5-nitro isomer. Similarly, the methyl ester group at the C2 position will likely be forced out of the plane of the aromatic ring to a greater extent than the ester group at the C1 position. These predicted structural parameters, including bond lengths, bond angles, and dihedral angles, will be crucial for understanding the molecule's overall shape and potential for steric hindrance in chemical reactions.

Electron Density and Reactivity Descriptors

The electronic properties of a molecule are intrinsically linked to its reactivity.[9][10] DFT calculations provide several key descriptors of electron density:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[9][11] For nitroaromatic compounds, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making them susceptible to nucleophilic attack. The steric hindrance in dimethyl 2-nitroisophthalate may influence the energies of these orbitals compared to the 5-nitro isomer. A smaller HOMO-LUMO gap generally implies higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[6] Regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For dimethyl 2-nitroisophthalate, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl groups of the esters, and a positive potential on the aromatic protons.

MEP_Concept cluster_regions Molecular Electrostatic Potential Molecule Dimethyl 2-Nitroisophthalate Negative Negative Potential (Red) (e.g., O atoms of NO2, C=O) Molecule->Negative Electron-rich regions (Nucleophilic character) Positive Positive Potential (Blue) (e.g., Aromatic H atoms) Molecule->Positive Electron-poor regions (Electrophilic character)

Caption: Conceptual illustration of MEP regions on dimethyl 2-nitroisophthalate.

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment. The calculated atomic charges can help identify specific atoms that are more likely to participate in electrostatic interactions or chemical reactions.

Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of dimethyl 2-nitroisophthalate typically proceeds via the esterification of 2-nitroisophthalic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[12][13][14]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitroisophthalic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the excess methanol can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure dimethyl 2-nitroisophthalate.

Spectroscopic Characterization

The identity and purity of the synthesized dimethyl 2-nitroisophthalate can be confirmed using a combination of spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches typically in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively), the carbonyl groups of the esters (around 1730 cm⁻¹), and the aromatic C-H and C=C bonds.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide information on the chemical environment of the protons. The aromatic protons are expected to appear as distinct signals in the downfield region, and the methyl protons of the ester groups will appear as singlets in the upfield region. ¹³C NMR will show characteristic signals for the carbonyl carbons, the aromatic carbons (including those attached to the nitro and ester groups), and the methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Implications for Drug Development and Materials Science

A thorough understanding of the molecular geometry and electron density of dimethyl 2-nitroisophthalate is crucial for its application in several fields:

  • Drug Design and Development: As a precursor to more complex molecules, the conformation and electronic properties of dimethyl 2-nitroisophthalate can influence the binding affinity of the final drug candidate to its biological target.[1][2][3] The predicted sites of intermolecular interactions from the MEP map can guide the design of derivatives with improved pharmacological profiles.

  • Materials Science: The arrangement of molecules in the solid state, governed by intermolecular forces, determines the physical properties of the material. The predicted charge distribution can help in understanding and designing crystalline materials with desired properties.

Conclusion

While experimental data for dimethyl 2-nitroisophthalate remains limited, this technical guide demonstrates that a combination of comparative analysis with its 5-nitro isomer and a robust computational investigation using DFT can provide a detailed and predictive understanding of its molecular geometry and electron density. The steric hindrance introduced by the 2-nitro group is predicted to cause significant conformational changes compared to the 5-nitro isomer, which in turn will influence its electronic properties and chemical reactivity. The outlined computational workflow and spectroscopic analysis provide a clear path for researchers to fully characterize this important synthetic intermediate and unlock its full potential in various scientific and industrial applications.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of Dimethyl 2-Nitroisophthalate

Introduction and Strategic Context Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a critical synthetic intermediate heavily utilized in the development of advanced pharmaceutical agents and organometallic catalysts. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a critical synthetic intermediate heavily utilized in the development of advanced pharmaceutical agents and organometallic catalysts. In drug development, it serves as a foundational building block for 2,6-disubstituted anilines and is a known precursor in the synthesis of Rilpivirine (a non-nucleoside reverse transcriptase inhibitor used in HIV therapy)[1]. In organometallic chemistry, it is a vital starting material for the generation of N-heterocyclic carbenes (NHCs), which are essential ligands in palladium-catalyzed cross-coupling reactions[2].

This application note details a highly efficient, scalable Fischer esterification protocol for converting 2-nitroisophthalic acid into its corresponding dimethyl ester. The protocol emphasizes thermodynamic control, strategic solvent management, and high-yield crystallization techniques.

Mechanistic Insights and Reaction Design

The conversion of 2-nitroisophthalic acid to dimethyl 2-nitroisophthalate proceeds via an acid-catalyzed nucleophilic acyl substitution (Fischer esterification).

Causality in Experimental Design:

  • Steric Hindrance: The presence of the nitro group at the 2-position creates substantial steric bulk directly adjacent to both carboxylic acid moieties. To overcome the resulting high activation energy barrier, the reaction requires continuous, strong reflux and a significant excess of a strong acid catalyst (concentrated sulfuric acid)[2].

  • Thermodynamic Shifting: Fischer esterification is an equilibrium-driven process. Methanol is used in vast excess to act as both the nucleophile and the solvent, driving the equilibrium toward the product according to Le Chatelier's principle.

  • Precipitation-Driven Yield: Because the diester product is significantly less polar than the diacid starting material, removing the reflux condenser to evaporate a portion of the methanol forces the reaction mixture past the solubility threshold of the product, inducing the precipitation of a white solid and further driving the reaction to completion[2].

Reaction Workflow Visualization

G Start 2-Nitroisophthalic Acid (Diacid) Reagents Methanol (Solvent/Reactant) + Conc. H2SO4 (Catalyst) Start->Reagents Reaction Strong Reflux (Overnight) Reagents->Reaction Concentration Solvent Evaporation (Remove Condenser) Reaction->Concentration Shift Equilibrium Crystallization Cooling & Precipitation Concentration->Crystallization Product Dimethyl 2-Nitroisophthalate (White Solid) Crystallization->Product Isolation

Fig 1: Step-by-step workflow for the synthesis of Dimethyl 2-Nitroisophthalate.

Quantitative Data and Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a scalable, multigram synthesis[2].

ComponentFunctionEquivalentsAmountMoles
2-Nitroisophthalic acid Limiting Reagent1.0 eq136 g0.64 mol
Methanol (Regular) Reactant & SolventExcess1200 mL~29.6 mol
Sulfuric Acid (98%) Catalyst & Dehydrator3.5 eq122 mL2.24 mol
Dimethyl 2-nitroisophthalate Target ProductN/ATheoretical0.64 mol

Step-by-Step Experimental Protocol

Safety Precautions: Concentrated sulfuric acid is highly corrosive and reactive. Methanol is flammable and toxic. All steps must be performed in a properly functioning chemical fume hood using appropriate PPE (chemical-resistant gloves, lab coat, and safety goggles).

Step 1: Reagent Solubilization

  • Equip a large, round-bottom flask (e.g., 3 L capacity) with a heavy-duty magnetic stirring bar.

  • Add 136 g (0.64 mol) of 2-nitroisophthalic acid to the flask.

  • Dilute the solid with 1200 mL of regular methanol.

  • Expert Insight: Complete dissolution may not occur immediately at room temperature; the suspension will clarify as the reaction proceeds and temperature increases.

Step 2: Acidification

  • Place the flask in an ice-water bath to manage the heat of dilution.

  • Carefully and slowly add 122 mL (2.24 mol) of concentrated sulfuric acid (98%) dropwise to the stirring mixture.

  • Expert Insight: The slow addition is critical to prevent localized boiling of the methanol and to maintain safe control over the highly exothermic mixing process[2].

Step 3: Reflux and Reaction

  • Attach a water-cooled reflux condenser to the flask.

  • Transfer the flask to a heating mantle or oil bath.

  • Heat the mixture to a strong reflux and maintain vigorous stirring overnight (approx. 12–16 hours).

  • Expert Insight: The extended timeframe and strong reflux are necessary to overcome the steric hindrance of the ortho-nitro group, ensuring complete conversion of the diacid to the diester[2].

Step 4: Concentration and Precipitation

  • After the overnight reflux, observe the reaction mixture. A large quantity of white solid (the product) should begin to form as the equilibrium shifts.

  • Remove the reflux condenser to allow the methanol vapor to escape into the fume hood exhaust.

  • Continue heating until approximately half of the methanol volume (~600 mL) has evaporated.

  • Expert Insight: This step is the primary driver for high yields. By concentrating the mixture, you force the less-soluble diester out of solution, preventing reverse hydrolysis[2].

Step 5: Isolation and Characterization

  • Remove the flask from the heat source and allow the suspension to cool gradually to room temperature.

  • Isolate the precipitated white solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold methanol or water to remove residual sulfuric acid.

  • Dry the solid thoroughly under a high vacuum.

  • Expected Analytical Profile: Elemental analysis should yield approximately: C, 71.40; H, 9.01; N, 5.85[2].

References

  • Syntheses of N-heterocyclic carbenes and intermediates therefor (US Patent 10759763B2). Google Patents.
  • 2-NITRO-ISOPHTHALIC ACID | 21161-11-5 . LookChem. Available at:[Link]

Sources

Application

Application Note: Dimethyl 2-Nitroisophthalate as a Strategic Precursor for Advanced Metal-Organic Frameworks (MOFs)

Executive Summary Dimethyl 2-nitroisophthalate (DMNIP) is a highly versatile organic building block in the synthesis of topological metal-organic frameworks (MOFs). This application note provides researchers, materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2-nitroisophthalate (DMNIP) is a highly versatile organic building block in the synthesis of topological metal-organic frameworks (MOFs). This application note provides researchers, materials scientists, and drug development professionals with a comprehensive guide to utilizing DMNIP through two distinct synthetic pathways: (1) direct solvothermal synthesis via in situ ester hydrolysis to yield high-quality single crystals of nitro-functionalized MOFs, and (2) ex situ reduction and saponification to generate 2-aminoisophthalic acid for the synthesis of highly stable, amino-functionalized MOFs (e.g., CAU-10-NH2).

Introduction: The Causality of Precursor Selection

In the rational design of MOFs, the choice between using a free carboxylic acid versus an ester precursor dictates the crystallization kinetics, defect density, and the final material properties.

  • The In Situ Hydrolysis Advantage (Pathway A) : Direct use of highly soluble diacids often leads to rapid, uncontrolled coordination with metal nodes, precipitating amorphous or microcrystalline powders. By employing an ester like DMNIP, researchers exploit the slow kinetics of in situ ester hydrolysis. The ester acts as a "pro-ligand," gradually releasing 2-nitroisophthalate anions into the reaction mixture. This maintains a low supersaturation state, suppressing rapid homogeneous nucleation and thermodynamically favoring the growth of large, defect-free single crystals suitable for X-ray diffraction ()[1].

  • The Amino-Functionalization Strategy (Pathway B) : Alternatively, DMNIP is an ideal starting material for synthesizing 2-aminoisophthalic acid. Amino-functionalized MOFs, such as the V-shaped linker-based CAU-10-NH2, exhibit superior gas separation properties (e.g., C2H2/CO2 separation) and provide reactive amine sites for post-synthetic modification (PSM)—a critical feature for targeted drug delivery applications ()[2].

Mechanistic Workflows

G DMNIP Dimethyl 2-Nitroisophthalate (Precursor) InSitu In Situ Solvothermal Hydrolysis DMNIP->InSitu Pathway A Reduction Catalytic Hydrogenation (Pd/C, H2) DMNIP->Reduction Pathway B NitroMOF Nitro-Functionalized MOF (High-Quality Crystals) InSitu->NitroMOF Metal Salts (e.g., Cu, Co) DMAIP Dimethyl 2-Aminoisophthalate Reduction->DMAIP Hydrolysis Saponification & Acidification DMAIP->Hydrolysis AIP 2-Aminoisophthalic Acid Hydrolysis->AIP AminoMOF Amino-Functionalized MOF (e.g., CAU-10-NH2) AIP->AminoMOF Al2(SO4)3, Solvothermal

Fig 1: Divergent synthetic pathways utilizing DMNIP for targeted MOF functionalization.

G Ester Ester Precursor (DMNIP) SlowRelease Controlled Hydrolysis Rate (k_hydrolysis << k_coord) Ester->SlowRelease LowSupersat Low Supersaturation of Carboxylate Ligands SlowRelease->LowSupersat Nucleation Suppressed Homogeneous Nucleation LowSupersat->Nucleation Growth Thermodynamically Controlled Crystal Growth LowSupersat->Growth SingleCrystal Large, Defect-Free Single Crystals Nucleation->SingleCrystal Fewer nuclei Growth->SingleCrystal Ordered assembly

Fig 2: Causality of in situ ester hydrolysis in promoting single-crystal MOF growth.

Experimental Protocols

Protocol A: Direct Synthesis of Nitro-MOF Single Crystals via In Situ Hydrolysis

Objective : To synthesize diffraction-quality single crystals of a Cu-based Nitro-MOF using DMNIP as a slow-release pro-ligand.

Reagents :

  • Dimethyl 2-nitroisophthalate (DMNIP): 0.5 mmol

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O): 0.5 mmol

  • N,N-Dimethylformamide (DMF): 5 mL

  • Deionized Water: 1 mL

  • Nitric acid (HNO3, 65%): 1-2 drops

Self-Validating Procedure :

  • Dissolution : Dissolve DMNIP and Cu(NO3)2·3H2O in 5 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until a clear blue solution is obtained.

  • Catalyst Addition : Add 1 mL of deionized water and 1-2 drops of HNO3. Scientific Rationale: The water is essential for the hydrolysis of the ester bonds, while the acid lowers the pH to slow down the deprotonation of the newly formed carboxylic acids, further controlling the nucleation rate.

  • Solvothermal Growth : Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 85 °C for 72 hours.

  • Harvesting : Cool the vial to room temperature at a rate of 5 °C/h. Decant the mother liquor. The successful formation of the MOF is visually validated by the presence of blue, block-shaped single crystals on the vial walls. Wash with fresh DMF (3 × 5 mL) and methanol (3 × 5 mL).

  • Activation : Exchange the solvent with methanol for 3 days, replacing the solvent daily, before activating under vacuum at 120 °C.

Protocol B: Ex Situ Conversion and Synthesis of CAU-10-NH2

Objective : To reduce DMNIP to 2-aminoisophthalic acid, followed by the high-yield solvothermal synthesis of the highly stable Al-MOF, CAU-10-NH2.

Phase 1: Precursor Conversion ()[3]

  • Reduction : Dissolve DMNIP in methanol. Add 10% Pd/C catalyst. Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to remove the catalyst and evaporate the solvent to yield dimethyl 2-aminoisophthalate.

  • Saponification : Reflux the dimethyl 2-aminoisophthalate in an aqueous NaOH solution (2 M) for 4 hours.

  • Acidification : Cool the mixture and acidify with 3 M HCl to pH 3. Collect the precipitated 2-aminoisophthalic acid by filtration, wash with cold water, and dry under vacuum.

Phase 2: CAU-10-NH2 Synthesis ()[4]

  • Reaction Mixture : In a 100 mL glass reactor with a screw cap, dose 1200 mg (6.63 mmol) of the synthesized 2-aminoisophthalic acid.

  • Metal Node Addition : Add 3.3 mL of an aqueous Al³⁺ solution (e.g., Al2(SO4)3·18H2O, containing 6.6 mmol of Al³⁺).

  • Solvent System : Add 4 mL of DMF and 12.7 mL of H2O to the reactor.

  • Crystallization : Heat the sealed mixture at 120 °C for 12 hours.

  • Workup : Filter off the resulting solid. Validation Check: The product should appear as a pale pink microcrystalline powder. Redisperse the product in water by sonication for 30 minutes to remove unreacted species, filter again, and dry in air.

Data Presentation: Properties of DMNIP-Derived MOFs

Summarizing the structural and functional properties of the resulting frameworks ensures proper material selection for downstream applications ()[5].

MOF MaterialPrecursor PathwayMetal NodeTopology / Pore StructureBET Surface Area (m²/g)Key Applications
Nitro-MOF (Generic) Pathway A (In Situ)Cu²⁺, Co²⁺, Zn²⁺Varies (often paddlewheel networks)500 - 1,500Single-crystal XRD studies, explosive sensing.
CAU-10-NH2 Pathway B (Ex Situ)Al³⁺ (AlO6 chains)cis-connected, narrow polar pores~600 - 700C2H2/CO2 separation, water sorption, PSM.

Note: CAU-10-NH2 exhibits a high packing density (0.46 cm³/g) and remarkable dynamic selectivity for C2H2 over CO2 due to the dense packing of C2H2 as tetrameric clusters within its functionalized pores ()[2].

Conclusion

Dimethyl 2-nitroisophthalate serves as a critical junction in MOF design. By understanding the kinetic differences between ester hydrolysis and direct coordination, researchers can dictate whether a synthesis yields large single crystals for structural elucidation or functionalized microcrystalline powders for industrial gas separation. The self-validating protocols provided ensure reproducibility, bridging the gap between organic precursor chemistry and advanced materials engineering.

References

  • Title : Structural Variation within Homometallic Uranium(VI) Carboxyphosphonates: In Situ Ligand Synthesis, Directed Assembly, Metal−Ligand Coordination and Hydrogen Bonding Source : Inorganic Chemistry (ACS Publications) URL :[Link]

  • Title : Structures, sorption characteristics and nonlinear optical properties of a new series of highly stable aluminium MOFs (CAU-10) Source : Dalton Transactions (DESY PubDB) URL :[Link]

  • Title : Separation of High-Purity C2H2 from Binary C2H2/CO2 Using Robust Al-Based MOFs Comprising Nitrogen-Containing Heterocyclic Dicarboxylate Source : ACS Applied Materials & Interfaces URL :[Link]

  • Title : Robust and Sustainable Synthesis of Al-Based MOFs form Waste Aluminium Source : ChemRxiv URL :[Link]

  • Title: Syntheses of N-heterocyclic carbenes and intermediates therefor Source: US Patent 10759763B2 URL

Sources

Method

Application Note: Dimethyl 2-Nitroisophthalate in Advanced API Synthesis and Prodrug Linker Engineering

Executive Summary & Chemical Rationale Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a highly symmetric, sterically encumbered aromatic building block. Its unique 1,2,3-trisubstitution pattern—featuring a central nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a highly symmetric, sterically encumbered aromatic building block. Its unique 1,2,3-trisubstitution pattern—featuring a central nitro group flanked by two electron-withdrawing methyl ester groups—imparts distinct orthogonal reactivity. As a Senior Application Scientist, I frequently utilize this scaffold not as a final Active Pharmaceutical Ingredient (API) itself, but as a critical linchpin in advanced pharmaceutical synthesis.

Its primary utilities span three distinct domains:

  • The generation of sterically demanding N-heterocyclic carbene (NHC) ligands for palladium-catalyzed cross-coupling.

  • The kinetic tuning of self-immolative linkers in targeted drug delivery (e.g., prodrugs and antibody-drug conjugates).

  • Serving as a critical reference standard in the impurity profiling of immunomodulatory imide drugs (IMiDs) and synthesizing anti-HIV API analogs.

Quantitative Physicochemical & Kinetic Data

To facilitate experimental design, the physical and kinetic properties of dimethyl 2-nitroisophthalate and its immediate downstream derivatives are summarized below.

Compound / IntermediateRole in Drug DevelopmentMolecular Weight ( g/mol )Melting Point (°C)Key Kinetic / Yield Metric
Dimethyl 2-nitroisophthalate Starting Material / Impurity Std239.18132.0 - 136.0N/A
Dimethyl 2-aminoisophthalate NHC Precursor209.20~100.0>95% (via H 2​ -Pd/C)
2-Nitroisophthalic Acid Rilpivirine Analog Precursor211.13314.096% (via KMnO 4​ oxidation)
Ortho-dimethyl Carbamate Self-Immolative LinkerVariesVaries t1/2​ = 10.4 - 23.4 min

Application 1: Precursor for N-Heterocyclic Carbene (NHC) Catalysts

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational to modern API synthesis. The efficiency of these reactions relies heavily on the supporting ligands. Bulky NHCs derived from 2,6-disubstituted anilines provide the necessary steric bulk to facilitate reductive elimination while stabilizing the active Pd(0) species.

Dimethyl 2-nitroisophthalate is the premier starting material for these ligands. Through chemoselective reduction, it yields dimethyl 2-aminoisophthalate, which is subsequently subjected to Grignard addition to install massive steric bulk (e.g., forming 2,6-bis(diarylmethyl)anilines) before metallation into an active catalyst[1].

NHC_Synthesis A Dimethyl 2-nitroisophthalate (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, EtOAc) A->B C Dimethyl 2-aminoisophthalate (Intermediate) B->C Nitro Reduction D Grignard Addition & Dehydration C->D E 2,6-Disubstituted Aniline (Precursor) D->E Steric Bulk Addition F NHC-Pd Complex Formation (Pd(acac)2, Dioxane) E->F G Active Pd Catalyst for API Cross-Coupling F->G Metallation

Caption: Workflow for synthesizing NHC-Pd catalysts from dimethyl 2-nitroisophthalate.

Protocol 1: Chemoselective Reduction to Dimethyl 2-aminoisophthalate

Objective : Reduce the nitro group to yield dimethyl 2-aminoisophthalate without hydrolyzing the methyl esters.

Causality in Experimental Design :

  • Catalyst Choice : 10% Palladium on Carbon (Pd/C) is selected for its high efficiency in nitro reductions at ambient temperature.

  • Solvent Selection : Ethyl acetate (EtOAc) is utilized instead of methanol. While methanol is a standard hydrogenation solvent, trace moisture combined with the basicity of the newly formed aniline can trigger transesterification or partial hydrolysis of the sterically hindered methyl esters. EtOAc ensures orthogonal protection of the ester moieties.

Step-by-Step Methodology :

  • Preparation : In a flame-dried Schlenk flask, suspend dimethyl 2-nitroisophthalate (1.0 eq) and 10% dry Pd/C (1.2 mol%) in anhydrous EtOAc (0.3 M concentration).

  • Atmosphere Exchange : Evacuate the flask under vacuum and backfill with dry Nitrogen. Repeat three times. Finally, purge with Hydrogen gas and maintain a positive pressure via a balloon.

  • Reaction : Stir vigorously at room temperature (20-25 °C) for 4-6 hours.

  • Self-Validating Checkpoint (In-Process) : Perform TLC (Hexane:EtOAc 7:3). The starting material (UV active, higher Rf​ ) must be completely consumed, replaced by a lower Rf​ spot corresponding to the amine.

  • Workup : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOAc. Concentrate the filtrate under reduced pressure.

  • Self-Validating Checkpoint (Post-Process) : Analyze via 1 H-NMR (CDCl 3​ ). Validation is confirmed by the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, the preservation of the methyl ester singlets (~3.9 ppm), and the emergence of a broad singlet integrating for 2H (~5.5 ppm) corresponding to the primary amine.

Application 2: Kinetic Tuning of Self-Immolative Prodrug Linkers

Self-immolative linkers are transient structural motifs used in targeted drug delivery. Upon a specific trigger (e.g., enzymatic cleavage or electrophilic alkylation), the linker undergoes a spontaneous 1,4- or 1,6-elimination cascade, releasing the active API.

The degradation kinetics of these linkers must be tightly controlled to prevent premature systemic release. By utilizing derivatives of dimethyl 2-nitroisophthalate, the steric hindrance provided by the ortho-substituents precisely modulates the elimination rate. Research demonstrates that introducing ortho-dimethyl or ester groups can stabilize the detector complex, yielding highly predictable half-lives ( t1/2​ = 10.4 - 23.4 min) upon activation[2].

SelfImmolative A Prodrug / Detector Complex (Carbamate Linker) B Trigger Event (Enzyme / Electrophile) A->B C Cleavage of Trigger Moiety B->C D Unstable Phenol / Aniline Intermediate C->D E 1,4- or 1,6-Elimination (Sterically Modulated) D->E Spontaneous F Release of Active API + CO2 + Quinone Methide E->F Immolation

Caption: Mechanism of self-immolative linker degradation for targeted API release.

Protocol 2: Carbamoylation for Self-Immolative Linker Synthesis

Objective : Synthesis of a sterically modulated carbamate linker for self-immolative prodrug systems.

Causality in Experimental Design :

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) is chosen because its pKa (~10.5) is sufficient to neutralize the HCl byproduct, but its extreme steric hindrance prevents it from acting as a competing nucleophile against the highly reactive chloroformate trigger.

  • Temperature Control : The reaction is initiated at 0 °C to suppress the exothermic degradation of the chloroformate and prevent side reactions such as urea formation.

Step-by-Step Methodology :

  • Preparation : Dissolve the chloroformate trigger complex (1.0 eq) in anhydrous THF (0.2 M) under an Argon atmosphere at 0 °C.

  • Base Addition : Add DIPEA (2.0 eq) dropwise via syringe.

  • Coupling : Dissolve the dimethyl 2-aminoisophthalate derivative (1.5 eq) in a minimal volume of THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint (In-Process) : Monitor via LC-MS. The reaction is complete when the mass corresponding to the [M+H] + of the carbamate complex is the dominant peak, and the starting chloroformate mass is absent.

  • Workup & Purification : Quench with saturated aqueous NH 4​ Cl. Extract with dichloromethane (3x). Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validating Checkpoint (Post-Process) : Analyze via 1 H-NMR. Successful carbamoylation is validated by the shift of the amine protons to a single highly deshielded carbamate NH proton (~8.0-9.0 ppm).

Application 3: Impurity Profiling and Anti-Viral API Synthesis

In the synthesis of Lenalidomide, a critical treatment for multiple myeloma, the primary starting material is typically a 3-nitrophthalic acid derivative. However, nitration processes are notoriously prone to generating positional isomers. Dimethyl 2-nitroisophthalate serves as a vital analytical reference standard to detect and quantify isomeric impurities during the API manufacturing process, ensuring compliance with stringent pharmacopeial standards[3].

Furthermore, its hydrolyzed form, 2-nitroisophthalic acid, is an essential intermediate in synthesizing 2,6-dihydroxymethyl Rilpivirine, a non-nucleoside reverse transcriptase inhibitor analog used in HIV therapy[4]. The rigid 1,2,3-trisubstitution pattern ensures the correct spatial geometry required for binding within the viral reverse transcriptase pocket.

References

  • Source: Google Patents (US10759763B2)
  • Source: Google Patents (US12110307B2)
  • Lenalidomide-impurities Source: Pharmaffiliates URL:[Link]

  • 2-NITRO-ISOPHTHALIC ACID | 21161-11-5 Source: LookChem URL:[Link]

Sources

Application

esterification methods for producing dimethyl 2-nitroisophthalate from 2-nitroisophthalic acid

Application Note: Advanced Esterification Strategies for Dimethyl 2-Nitroisophthalate Synthesis Executive Summary Dimethyl 2-nitroisophthalate (CAS 57052-99-0) is a highly valued synthetic intermediate utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Esterification Strategies for Dimethyl 2-Nitroisophthalate Synthesis

Executive Summary

Dimethyl 2-nitroisophthalate (CAS 57052-99-0) is a highly valued synthetic intermediate utilized in the development of N-heterocyclic carbenes, self-immolative drug delivery systems, and active pharmaceutical ingredients (APIs)[1],[2]. The synthesis of this diester from 2-nitroisophthalic acid (CAS 21161-11-5) via classical Fischer esterification presents significant thermodynamic and kinetic hurdles due to the extreme steric and electronic deactivation caused by the ortho-nitro group. This application note details a highly optimized, self-validating protocol designed to overcome these barriers, ensuring high-yield, scalable production suitable for rigorous drug development workflows.

Mechanistic Insights & Experimental Rationale

To achieve quantitative conversion, the experimental design must account for the specific physicochemical properties of the substrate. Every reagent choice in this protocol is dictated by the following causal relationships:

  • Overcoming Electronic Deactivation (The 3.5 eq H₂SO₄ Rule): In a standard Fischer esterification, acid is used in trace catalytic amounts. However, the nitro group at the C2 position of 2-nitroisophthalic acid exerts a profound electron-withdrawing inductive effect, drastically reducing the basicity of the adjacent carbonyl oxygens at C1 and C3. To achieve a sufficient steady-state concentration of the reactive protonated carbonyl species, a massive stoichiometric excess (3.5 equivalents) of concentrated sulfuric acid is mandatory[1],[2].

  • Thermodynamic Driving Force: Methanol is utilized as both the nucleophile and the bulk solvent. A massive volumetric excess (~9–15 mL per gram of substrate) is required to forcefully drive the thermodynamically reversible equilibrium toward the diester product via Le Chatelier’s principle[1].

  • Dielectric Shift for Isolation: The final diester product is highly hydrophobic but remains partially soluble in warm methanol. By evaporating 50% of the methanol post-reaction and subsequently quenching the mixture with water, the dielectric constant of the solvent system spikes. This sudden polarity shift forces the quantitative precipitation of the diester, leaving the unreacted diacid and sulfuric acid safely trapped in the aqueous phase[2].

Quantitative Data Summaries

Table 1: Optimized Stoichiometry and Reaction Parameters

Reagent / Parameter Function Equivalents / Volume Rationale
2-Nitroisophthalic Acid Starting Material 1.0 eq Limiting reagent; highly deactivated substrate.
Methanol (MeOH) Reactant & Solvent ~9-15 mL / g Massive excess drives the equilibrium forward.
Conc. H₂SO₄ (96-98%) Catalyst & Dehydrator 3.5 eq Overcomes electronic deactivation by the nitro group.

| Temperature | Kinetic Driver | 65°C (Reflux) | Provides activation energy to bypass steric hindrance. |

Table 2: Isolation and Purification Metrics

Step Action Physicochemical Purpose
Concentration Evaporate 50% MeOH Reduces solvent capacity, supersaturating the product.
Quenching Dilute with H₂O (1:1 v/v) Drastically increases dielectric constant, forcing precipitation.

| Filtration | Vacuum isolation | Separates the hydrophobic diester from the acidic aqueous phase. |

Step-by-Step Methodology: Optimized Fischer Esterification

This protocol is designed as a self-validating system. Visual cues intrinsic to the reaction’s progress ensure high trustworthiness without the immediate need for complex inline analytics.

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with 2-nitroisophthalic acid (e.g., 136 g, 0.64 mol, 1.0 eq)[1].

  • Suspend the solid in standard laboratory-grade methanol (1200 mL)[1]. Note: The starting material may not fully dissolve until the acid catalyst is added and heat is applied.

Step 2: Catalyst Addition 3. Place the flask in an ice bath to control the initial exotherm. 4. Carefully and slowly add concentrated sulfuric acid (96-98%, 122 mL, 2.24 mol, 3.5 eq) dropwise to the stirring methanolic suspension[1],[2].

Step 3: Reflux & Self-Validation 5. Attach a reflux condenser and heat the mixture to a vigorous reflux (~65°C) with continuous, strong stirring. 6. Allow the reaction to proceed overnight (12–18 hours)[1]. 7. Self-Validation Checkpoint: As the highly polar diacid converts into the less polar diester, the product will exceed its solubility limit. The formation of a large quantity of white solid precipitating directly out of the boiling solution is a reliable visual indicator of successful conversion[1],[2]. Reaction completion can be further validated by Thin Layer Chromatography (TLC)[2].

Step 4: Solvent Concentration 8. Once complete, remove the reflux condenser and configure the flask for distillation (or transfer to a rotary evaporator). 9. Evaporate approximately half of the methanol volume under reduced pressure[1],[2].

Step 5: Precipitation and Isolation 10. Remove the flask from heat and allow the concentrated suspension to cool to room temperature. 11. Dilute the suspension with an equal volume of distilled water (e.g., matching the volume of the remaining methanol) to force any remaining dissolved product to precipitate[2]. 12. Isolate the resulting white solid via vacuum filtration. 13. Wash the filter cake thoroughly with cold distilled water to remove residual sulfuric acid and unreacted starting material[2]. 14. Dry the product under high vacuum. Expected yield is typically >70%, affording pure dimethyl 2-nitroisophthalate as a white powder[3].

Process Visualization

Workflow A 2-Nitroisophthalic Acid (1.0 eq) B Suspend in Methanol (~9-15 mL / gram) A->B C Add Conc. H₂SO₄ (3.5 eq, Dropwise) B->C D Vigorous Reflux (12-18 Hours) C->D E Evaporate 50% Solvent (Shift Equilibrium) D->E F Add Water (Force Precipitation) E->F G Vacuum Filtration & Aqueous Wash F->G H Dimethyl 2-nitroisophthalate (White Solid) G->H

Workflow for the optimized Fischer esterification of dimethyl 2-nitroisophthalate.

References

  • Title: Syntheses of N-heterocyclic carbenes and intermediates therefor | Source: Google Patents | URL: 1

  • Title: Self-immolative systems | Source: Google Patents | URL: 2

  • Title: Amplification of Bioorthogonal 'Click- to-Release' Prodrugs | Source: OUR Archive - University of Otago | URL: 3

Sources

Method

Application Note: Dimethyl 2-Nitroisophthalate in Advanced Ligand Design and Coordination Chemistry

Executive Summary & Mechanistic Rationale Dimethyl 2-nitroisophthalate (CAS 57052-99-0)[1] is a highly versatile, geometrically constrained building block utilized extensively in coordination chemistry, metal-organic fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Dimethyl 2-nitroisophthalate (CAS 57052-99-0)[1] is a highly versatile, geometrically constrained building block utilized extensively in coordination chemistry, metal-organic framework (MOF) engineering, and the synthesis of self-immolative systems[2].

The strategic value of this molecule lies in its specific substitution pattern (1,3-diester, 2-nitro). The nitro group serves two primary mechanistic functions:

  • As an Electron-Withdrawing Modulator: In self-immolative urethane-based protecting groups (e.g., Mteoc), the strong inductive effect of the nitro group tunes the stability of the carbamate, preventing premature hydrolysis while allowing triggered release[2].

  • As a Masked Amine: Through controlled reduction, the nitro group is converted to an amine (yielding dimethyl 2-aminoisophthalate). This unmasks a nucleophilic nitrogen flanked symmetrically by two ester groups. This precise geometry is the cornerstone for synthesizing "flexible bulk" N-Heterocyclic Carbenes (NHCs)[3] and rigid MOF linkers.

This application note details the causal workflows, validated protocols, and structural engineering principles for utilizing dimethyl 2-nitroisophthalate in advanced ligand synthesis.

Synthetic Divergence & Application Pathways

The following diagram illustrates the synthetic divergence of dimethyl 2-nitroisophthalate into three major chemical domains: NHC catalysis, MOF engineering, and heterocyclic synthesis (e.g., 1,2-benzisothiazoles)[4].

SyntheticDivergence A Dimethyl 2-nitroisophthalate (Precursor) B Dimethyl 2-aminoisophthalate (Key Intermediate) A->B Catalytic H2 Pd/C H 1,2-Benzisothiazoles (Heterocycles) A->H Oxidative Ring Closure (via Sulfenyl Chloride) C Bulky Anilines (Flexible Sterics) B->C Excess RMgX (Grignard Addition) F 2-Aminoisophthalic Acid (Rigid Linker) B->F Base Hydrolysis (Saponification) D N-Heterocyclic Carbenes (NHC Ligands) C->D Diimine Condensation & Cyclization G Metal-Organic Frameworks (MOFs) F->G Solvothermal Coordination E Pd/Ru/Au Catalysts (Cross-Coupling) D->E Metallation e.g., Pd(acac)2

Fig 1: Synthetic divergence of dimethyl 2-nitroisophthalate into advanced chemical applications.

Protocol 1: Reduction to Dimethyl 2-Aminoisophthalate

The first critical step in most ligand design workflows is the reduction of the nitro group to an amine. This must be done without hydrolyzing the methyl esters or reducing the aromatic ring.

Causality & Rationale: [2] is selected over harsh metal/acid reductions (like Fe/HCl) to prevent the acidic hydrolysis of the methyl esters. Ethyl acetate is utilized as the solvent to strictly avoid transesterification side-reactions that can occur if alcoholic solvents (like methanol or ethanol) are used under prolonged reaction times.

Step-by-Step Methodology:
  • Preparation: Suspend dimethyl 2-nitroisophthalate (4.0 g, 16.7 mmol) and 10% dry Pd/C (0.245 g, 1.2 mol%) in anhydrous ethyl acetate (45 mL) in a heavy-walled reaction flask[2].

  • Atmosphere Exchange: Place the suspension under vacuum, then purge with ultra-high purity nitrogen. Repeat this cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Place the flask under a positive pressure of hydrogen gas (balloon or Parr shaker at 1-2 atm) at room temperature (20-25 °C).

  • Validation (Self-Validating Checkpoint): Monitor the reaction via Thin Layer Chromatography (TLC). The starting nitro compound is strongly UV-active and often pale yellow. The reaction is complete when the starting material spot disappears (< 2 hours). The resulting amine will exhibit a lower Rf​ value and can be visualized using a ninhydrin stain.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filtered Pd/C dry out completely in air, as it can ignite. Concentrate the filtrate under reduced vacuum to yield dimethyl 2-aminoisophthalate as a solid.

Protocol 2: Steric Engineering via Grignard Addition

To synthesize highly effective N-Heterocyclic Carbenes (NHCs), the ligand must possess significant steric bulk to stabilize the metal center and prevent catalyst dimerization.

Causality & Rationale: By reacting the newly formed dimethyl 2-aminoisophthalate with a Grignard reagent ( RMgX ), the ester groups are converted into bulky tertiary alcohols[3]. Because the primary amine is unprotected, the first two equivalents of the Grignard reagent are consumed simply deprotonating the amine. Therefore, a massive excess (typically >6 equivalents) is required to drive the nucleophilic acyl substitution at both ester sites to completion. This generates "flexible bulk" directly ortho to the coordinating nitrogen.

Step-by-Step Methodology:
  • Setup: In an oven-dried Schlenk flask under argon, dissolve dimethyl 2-aminoisophthalate (1.0 eq) in anhydrous THF.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide, 6.5 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. A white precipitate (the magnesium salt of the product) will form, serving as a visual indicator of reaction progression[3].

  • Validation & Quenching: Cool the reaction back to 0 °C. Carefully quench the unreacted Grignard reagent by the dropwise addition of saturated aqueous NH4​Cl . The evolution of gas ( ethane , if using ethyl Grignard) will be observed.

  • Extraction: Dilute with diethyl ether ( Et2​O ), separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under vacuum to isolate the sterically encumbered 2,6-disubstituted aniline[3].

Protocol 3: Metallation to form Pd-NHC Catalytic Complexes

Once the bulky aniline is converted into an imidazolium salt (via diimine condensation with glyoxal followed by cyclization with paraformaldehyde[3]), it must be coordinated to a metal center.

Causality & Rationale: Traditional NHC metallation requires strong external bases (like KOtBu ) to deprotonate the imidazolium salt, which can degrade sensitive functional groups. [3] provides an elegant, self-contained system. The acac ligand acts as an internal base. As the reaction is heated, acac dissociates, deprotonates the imidazolium salt to generate the free carbene in situ, and immediately facilitates coordination to the Palladium center.

NHC_Metallation Step1 Step 1: Imidazolium Salt Preparation Cyclization of diimine using paraformaldehyde and TMSCl Step2 Step 2: Reagent Mixing Combine Imidazolium Salt + Pd(acac)2 in dry 1,4-dioxane Step1->Step2 Step3 Step 3: Thermal Activation Reflux at 101°C for 24h under Nitrogen Step2->Step3 Step4 Step 4: In Situ Deprotonation acac ligand acts as internal base to generate free carbene Step3->Step4 Step5 Step 5: Coordination Yields active [Pd(NHC)(acac)Cl] catalytic complex Step4->Step5

Fig 2: Causal workflow for the base-free metallation of highly sterically hindered NHC ligands.

Step-by-Step Methodology:
  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the bulky imidazolium chloride salt (e.g., IHept·HCl, 0.4 mmol) and Pd(acac)2​ (91 mg, 0.30 mmol)[3].

  • Solvent Addition: Add dry 1,4-dioxane (6 mL) under a strict nitrogen atmosphere.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to boiling (~101 °C) for 24 hours.

  • Validation: The solution will undergo a distinct color change as the palladium complex forms.

  • Purification: Cool to room temperature, remove the solvent under reduced pressure, and purify via flash column chromatography or recrystallization to yield the pure [Pd(NHC)(acac)Cl] complex[3].

Quantitative Data Summary

The following table summarizes the typical reaction parameters, yields, and functional outcomes for the transformations of dimethyl 2-nitroisophthalate.

TransformationReagents & ConditionsTarget Intermediate / ProductYield RangePrimary Application
Nitro Reduction H2​ (1 atm), 10% Pd/C, EtOAc, RT, 2hDimethyl 2-aminoisophthalate92 - 98%Universal precursor for ligands[2].
Steric Engineering RMgX (excess), THF, 0 °C to RT, 18h2,6-bis(dialkylhydroxymethyl)aniline75 - 85%Flexible bulk for NHC stabilization[3].
Saponification NaOH (aq), MeOH, Reflux, 4h2-Aminoisophthalic acid> 95%Rigid linker for MOF synthesis.
NHC Metallation Pd(acac)2​ , 1,4-dioxane, Reflux, 24h [Pd(NHC)(acac)Cl] Complex60 - 80%Cross-coupling catalysis (e.g., Suzuki)[3].
Oxidative Ring Closure Cl2​ , DMF or P4​S10​ 1,2-Benzisothiazole derivativesVariablePharmaceutical heterocycles[4].

References

  • Source: US Patent 10,759,763 B2 (2020).
  • Source: US Patent 12,110,307 B2 (2024).

Sources

Application

cross-coupling reaction conditions utilizing dimethyl 2-nitroisophthalate

Title: Advanced Cross-Coupling Protocols Utilizing Dimethyl 2-Nitroisophthalate-Derived Pd-PEPPSI-IPent Catalysts Introduction & Mechanistic Rationale The synthesis of highly sterically hindered biaryls (e.g., tetra-orth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Cross-Coupling Protocols Utilizing Dimethyl 2-Nitroisophthalate-Derived Pd-PEPPSI-IPent Catalysts

Introduction & Mechanistic Rationale

The synthesis of highly sterically hindered biaryls (e.g., tetra-ortho-substituted biaryls) via palladium-catalyzed cross-coupling has historically been plagued by slow reductive elimination and competing side reactions such as protodeboronation or β -hydride elimination [1]. To overcome these kinetic barriers, the development of N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" has been revolutionary [2].

At the heart of this chemical innovation is dimethyl 2-nitroisophthalate (CAS: 57052-99-0) [3]. While not a direct coupling partner, this specific molecule is the obligate foundational synthon for the IPent (and ITent) series of NHC ligands[4]. The unique 1,2,3-substitution pattern of dimethyl 2-nitroisophthalate provides a masked amine (the nitro group) flanked by two highly electrophilic ester moieties[3]. This architecture allows for the precise installation of bulky, flexible alkyl chains (such as isopentyl groups) via Grignard addition—a transformation that would be impossible via direct Friedel-Crafts alkylation of an aniline core due to carbocation rearrangement and extreme steric repulsion [4]. The resulting bulky aniline is converted into the IPent ligand, which is then coordinated to palladium to form the highly active Pd-PEPPSI-IPent precatalyst[1].

Part 1: Synthetic Workflow – From Synthon to Precatalyst

The transformation of dimethyl 2-nitroisophthalate into a state-of-the-art cross-coupling catalyst relies on a self-validating sequence of reduction, alkylation, and complexation [3].

Protocol 1.1: Synthesis of the "Flexible Bulk" Aniline

  • Reduction: Dimethyl 2-nitroisophthalate is dissolved in methanol and subjected to catalytic hydrogenation (10% Pd/C, H2​ balloon) to quantitatively yield dimethyl 2-aminoisophthalate[3].

  • Grignard Addition: The diester is dissolved in anhydrous THF at 0 °C. An excess (typically 6–8 equivalents) of isopentylmagnesium bromide is added dropwise. The reaction is refluxed to drive the double addition at both ester sites, forming a tetra-alkylated diol[3].

  • Dehydration & Hydrogenation: The diol is dehydrated using concentrated sulfuric acid in THF/toluene to yield a dialkene intermediate, which is immediately hydrogenated (Pd/C, H2​ ) to produce 2,6-di(isopentyl)aniline[3]. Causality Check: The isopentyl chains provide the exact spatial requirements—bulky enough to force the Pd-aryl intermediates into a reactive conformation, yet flexible enough to permit the initial oxidative addition of hindered aryl halides [2].

Protocol 1.2: Precatalyst Preparation (Pd-PEPPSI-IPent)

  • Imidazolium Salt Formation: The 2,6-di(isopentyl)aniline is condensed with glyoxal and paraformaldehyde in the presence of anhydrous HCl to form the IPent·HCl imidazolium salt [4].

  • Metallation: IPent·HCl is reacted with PdCl2​ , K2​CO3​ , and an excess of 3-chloropyridine at 80 °C[4].

  • Isolation: The mixture is filtered and precipitated with pentane. Causality Check: 3-Chloropyridine acts as a "throw-away" stabilizing ligand. It renders the Pd(II) complex bench-stable to air and moisture, but rapidly dissociates in the cross-coupling reaction mixture to generate the catalytically active 12-electron Pd(0)-IPent species [5].

Workflow A Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) B Dimethyl 2-aminoisophthalate A->B Pd/C, H2 (Reduction) C 2,6-Di(isopentyl)aniline (Steric Bulk) B->C 1. i-PentMgBr 2. H+ / Dehydration 3. Pd/C, H2 D IPent Imidazolium Salt (NHC Precursor) C->D Glyoxal, CH2O HCl E Pd-PEPPSI-IPent (Precatalyst) D->E PdCl2, K2CO3 3-Chloropyridine

Synthetic workflow from dimethyl 2-nitroisophthalate to Pd-PEPPSI-IPent.

Part 2: Application Protocols – Cross-Coupling Methodologies

Once synthesized, the Pd-PEPPSI-IPent complex demonstrates unprecedented reactivity in forming C-C bonds between heavily encumbered substrates [1].

Protocol 2.1: Suzuki-Miyaura Coupling for Tetra-ortho-substituted Biaryls This protocol is designed for the coupling of unreactive, di-ortho-substituted aryl chlorides with di-ortho-substituted arylboronic acids [5].

  • Setup: In a glovebox or under standard Schlenk conditions, charge a reaction vial with the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), KOH (2.0 mmol), and Pd-PEPPSI-IPent (1–2 mol%) [6].

  • Solvent Addition: Add 3.0 mL of anhydrous 1,4-dioxane (or a THF/water mixture for specific boronic acids)[6].

  • Reaction: Seal the vial and heat to 60–80 °C for 12–24 hours with vigorous stirring [5].

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography. Mechanistic Insight: The bulky IPent ligand accelerates the rate-limiting reductive elimination step. By crowding the palladium center, the ligand forces the two transmetalated aryl groups into a mutually perpendicular geometry, drastically lowering the activation energy for product release [6].

Protocol 2.2: Negishi Cross-Coupling of Secondary Alkylzinc Halides Coupling secondary alkylzinc reagents is notoriously difficult due to rapid β -hydride elimination leading to isomerized byproducts [7].

  • Setup: Charge a flask with aryl halide (1.0 mmol) and Pd-PEPPSI-IPent (1–2 mol%) under argon[7].

  • Reagent Addition: Add THF (2.0 mL), followed by the dropwise addition of the secondary alkylzinc halide (1.3 mmol, typically 0.5 M in THF) at room temperature[7].

  • Reaction: Stir at 25–60 °C for 2–12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl and extract with diethyl ether. Mechanistic Insight: The extreme steric shielding provided by the isopentyl groups of the IPent ligand physically blocks the open coordination site required for β -hydride elimination, thereby preserving the regiochemistry of the secondary alkyl group [7].

CatalyticCycle Pd0 Pd(0)-IPent Active 12e- Species PdII_OA Pd(II) Complex Oxidative Addition (Ar-Cl) Pd0->PdII_OA Oxidative Addition (Enabled by flexibility) PdII_TM Pd(II) Complex Transmetalation (Ar'-B(OH)2) PdII_OA->PdII_TM Transmetalation (Base accelerated) PdII_TM->Pd0 Reductive Elimination (Forced by IPent bulk) Product Tetra-ortho Biaryl Product Release PdII_TM->Product Rapid Product Release

Pd-PEPPSI-IPent catalytic cycle highlighting the role of flexible steric bulk.

Part 3: Quantitative Data & Performance Metrics

The superiority of the dimethyl 2-nitroisophthalate-derived IPent ligand becomes evident when compared to its less bulky analogue, IPr (which utilizes isopropyl groups instead of isopentyl groups). Table 1 summarizes the comparative yields in challenging Suzuki-Miyaura cross-couplings [8].

Table 1: Comparative Yields in Tetra-ortho-substituted Biaryl Synthesis

Aryl Halide SubstrateArylboronic Acid SubstrateCatalyst (mol%)Temp (°C)Yield (Pd-PEPPSI-IPent)Yield (Pd-PEPPSI-IPr)
2,6-Dimethylchlorobenzene2,6-Dimethylphenylboronic acid2.08088% < 10%
2,4,6-Triisopropylchlorobenzeneo-Tolylboronic acid1.06095% 45%
2-Methyl-1-chloronaphthalene2-Methyl-1-naphthaleneboronic acid2.08082% Trace
2,6-Diethylchlorobenzene2,6-Diethylphenylboronic acid2.08079% 0%

Data Interpretation: The quantitative data strictly validates the "flexible steric bulk" hypothesis. The IPr ligand, lacking the extended reach of the isopentyl chains, fails to induce the necessary steric strain required to drive reductive elimination in tetra-ortho systems [9].

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls." Angewandte Chemie International Edition, 2009.[Link]

  • Organ, M. G., et al. "Syntheses of N-heterocyclic carbenes and intermediates therefor." U.S.
  • Organ, M. G., et al. "Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent." Chemical Communications, 2009.[Link]

  • Liu, T., et al. "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." The Journal of Organic Chemistry, 2017.[Link]

  • Organ, M. G., et al. "Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent." Journal of the American Chemical Society, 2012.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in dimethyl 2-nitroisophthalate synthesis

Welcome to the Technical Support Center for the synthesis of dimethyl 2-nitroisophthalate (CAS: 57052-99-0). This intermediate is highly valued in the synthesis of N-heterocyclic carbenes, self-immolative drug delivery s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of dimethyl 2-nitroisophthalate (CAS: 57052-99-0). This intermediate is highly valued in the synthesis of N-heterocyclic carbenes, self-immolative drug delivery systems, and active pharmaceutical ingredients[1].

This guide is designed for research scientists and drug development professionals. It moves beyond standard recipes to explain the mechanistic causality behind each step, providing a self-validating framework to troubleshoot yield and purity issues during Fischer esterification.

Validated Experimental Methodology

The most scalable and atom-economical route to dimethyl 2-nitroisophthalate is the direct Fischer esterification of 2-nitroisophthalic acid. To ensure a self-validating workflow, follow this optimized protocol:

Step-by-Step Protocol:

  • Reagent Preparation: Suspend 2-nitroisophthalic acid (1.0 eq) in a large excess of anhydrous methanol (acting as both solvent and reactant)[1].

  • Acidification: Carefully add concentrated sulfuric acid (98%, ~3.5 eq) dropwise to the stirring suspension[1].

    • Causality: The heavy excess of sulfuric acid is critical. It acts as the acid catalyst to protonate the carboxylic carbonyls and serves as a powerful dehydrating agent to sequester the water generated during the reaction, driving the equilibrium toward the diester.

  • Reflux: Heat the mixture under vigorous stirring and strong reflux for 12–24 hours[1].

    • Self-Validation Checkpoint: Before proceeding to workup, pull a 0.1 mL aliquot, quench it in water, extract with ethyl acetate, and run a TLC (Ethyl Acetate/Hexanes). The complete disappearance of the baseline diacid and the intermediate monoester validates that the reaction has reached completion.

  • Concentration: Remove the reflux condenser and evaporate approximately 50% of the methanol under reduced pressure[1].

  • Precipitation & Isolation: Cool the concentrated suspension to room temperature and dilute it with an equal volume of distilled water[2]. Isolate the resulting white precipitate via vacuum filtration and wash thoroughly with cold water to remove residual sulfuric acid[2].

Process Visualization & Troubleshooting Tree

Workflow Start 2-Nitroisophthalic Acid + Methanol (Solvent/Reactant) Reaction Fischer Esterification (H2SO4 Catalyst, Reflux 12-24h) Start->Reaction Workup1 Concentration (Evaporate 50% MeOH) Reaction->Workup1 PurityIssue Troubleshooting: Monoester Impurity Reaction->PurityIssue Workup2 Precipitation (Add H2O, Cool) Workup1->Workup2 Product Dimethyl 2-nitroisophthalate (White Solid) Workup2->Product YieldIssue Troubleshooting: Low Yield Workup2->YieldIssue YieldFix Action: Ensure sufficient MeOH removal before H2O addition YieldIssue->YieldFix PurityFix Action: Increase H2SO4 equivalents or use SOCl2 method PurityIssue->PurityFix

Caption: Workflow and troubleshooting decision tree for dimethyl 2-nitroisophthalate synthesis.

Diagnostic FAQs

Q1: Why is my isolated yield significantly lower than the theoretical maximum despite complete consumption of the starting material?

  • Causality: Dimethyl 2-nitroisophthalate is a white crystalline solid that exhibits moderate solubility in methanol but is highly insoluble in water. If the reaction mixture is quenched directly into water without prior concentration, a significant portion of the product remains solvated in the aqueous-methanol mother liquor.

  • Solution: You must evaporate at least 50% of the methanol under reduced pressure before adding water[1]. The addition of water to the concentrated methanolic suspension drastically reduces the dielectric compatibility for the diester, forcing quantitative precipitation[2].

Q2: My reaction stalled, and TLC/NMR shows a persistent mixture of the diester and monoester. How do I drive the reaction to completion?

  • Causality: The conversion of 2-nitroisophthalic acid to its dimethyl ester proceeds stepwise. The second esterification is sterically hindered by the adjacent nitro group at the 2-position and electronically deactivated. Furthermore, Fischer esterification produces water, which can push the equilibrium backward toward hydrolysis.

  • Solution: Ensure strictly anhydrous conditions. Use a large excess of methanol and at least 3.5 equivalents of concentrated sulfuric acid, which acts as a thermodynamic sink for the generated water[1]. If the problem persists, bypass the equilibrium entirely by converting the diacid to the diacid chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF, followed by quenching with methanol.

Q3: How can I definitively confirm the purity of dimethyl 2-nitroisophthalate and rule out monoester contamination using ¹H NMR?

  • Causality: The C2v​ symmetry of pure dimethyl 2-nitroisophthalate renders the two methoxy groups and the two meta-aromatic protons chemically equivalent.

  • Solution: In CDCl₃, the ¹H NMR spectrum should display exactly three signals: a doublet at δ 8.20 (2H, meta-protons), a triplet at δ 7.66 (1H, para-proton), and a sharp singlet at δ 3.92 (6H, methoxy protons)[3]. Any splitting of the methoxy singlet or the appearance of additional aromatic multiplets indicates symmetry-breaking impurities, most commonly the monoester or unreacted diacid.

Quantitative Analytical Standards

Use the following reference parameters to benchmark the success of your synthesis and the purity of your isolated product.

ParameterValue / SignatureDiagnostic Significance
CAS Number 57052-99-0Unique identifier for procurement and safety tracking.
Molecular Weight 239.18 g/mol Used for precise stoichiometric calculations.
Appearance White to pale yellow solid[1]Dark yellow or brown discoloration indicates oxidation or impurities.
Melting Point 121 – 122 °C[4]Melting point depression indicates the presence of monoester or diacid.
¹H NMR (CDCl₃) δ 8.20 (d, 2H), 7.66 (t, 1H), 3.92 (s, 6H)[3]Confirms C2v​ symmetry; monoester breaks symmetry causing signal splitting.

References

  • Syntheses of N-heterocyclic carbenes and intermediates therefor (US10759763B2) - Google Patents - 1

  • Self-immolative systems (US12110307B2) - Google Patents - 2

  • Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98% - Cole-Parmer - 4

  • Self-immolative systems (US12110307B2) [NMR Data] - Google Patents -3

  • CAS 57052-99-0 - Dimethyl 2-nitroisophthalate - Sigma-Aldrich - Link

Sources

Optimization

troubleshooting incomplete reduction of dimethyl 2-nitroisophthalate

Welcome to the Technical Support Center for Advanced Chemical Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with sterically hindered reductions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chemical Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with sterically hindered reductions.

The reduction of dimethyl 2-nitroisophthalate to dimethyl 2-aminoisophthalate is notoriously problematic. The nitro group at the 2-position is tightly flanked by two bulky, electron-withdrawing methoxycarbonyl (ester) groups. This extreme steric shielding fundamentally alters the reduction kinetics, frequently causing the reaction to stall at stable intermediates[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure complete conversion.

Part 1: Mechanistic Grounding – The "Why" Behind the Failure

To troubleshoot incomplete reduction, we must first understand the Haber Mechanism for nitroarene reduction[2]. The transformation does not happen in a single step; it is a sequential transfer of electrons and protons.

  • Nitro to Nitroso: Fast reduction.

  • Nitroso to Hydroxylamine: Fast reduction.

  • Hydroxylamine to Amine: The critical bottleneck. Cleavage of the N–O bond requires the hydroxylamine intermediate to adsorb flatly onto the catalyst surface. The two bulky ortho-ester groups physically prevent this planar adsorption, causing the sterically hindered hydroxylamine to accumulate[1][3].

Furthermore, if the local environment becomes basic, the highly electrophilic nitroso intermediate can condense with the hydroxylamine to form colored azoxy and azo dimers[4].

HaberMechanism Nitro Dimethyl 2-nitroisophthalate (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso Fast (2e-, 2H+) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) *KINETIC BOTTLENECK* Nitroso->Hydroxylamine Fast (2e-, 2H+) Azoxy Azoxy / Azo Dimers (Colored Impurities) Nitroso->Azoxy Base-Catalyzed Condensation Amine Dimethyl 2-aminoisophthalate (Ar-NH2) Hydroxylamine->Amine Slow (2e-, 2H+) Steric Hindrance Hydroxylamine->Azoxy Azoxy->Amine Slow Cleavage

Figure 1: Haber mechanism highlighting the kinetic bottleneck caused by ortho-ester steric hindrance.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major peak at M-16 relative to the starting material, and the reaction has stopped taking up hydrogen. What happened? A: You have stalled at the hydroxylamine intermediate (Ar-NHOH). Because the two ester groups prevent the N-O bond from interacting closely with the Pd/C catalyst surface, the activation energy for this final cleavage is exceptionally high[3].

  • The Fix: Add an acidic modifier (e.g., a catalytic amount of acetic acid or HCl) to the reaction mixture. Protonating the hydroxyl group turns it into water, a superior leaving group, which lowers the activation energy required for N-O cleavage. Alternatively, switch from Pd/C to Pt/C, which is often more active for hindered N-O bond hydrogenolysis[2].

Q2: The reaction mixture turned deep orange/red, and I am isolating high-molecular-weight impurities. How do I prevent this? A: The red/orange color is indicative of azo or azoxy dimers . This occurs when the reduction is too slow, allowing the nitroso intermediate to accumulate and condense with the hydroxylamine[4]. The electron-withdrawing ester groups make the nitroso species highly electrophilic.

  • The Fix: This condensation is base-catalyzed. Ensure your solvent (typically methanol or ethyl acetate) is strictly neutral or slightly acidic. Do not use basic additives. Increasing the hydrogen pressure (e.g., from balloon pressure to 50 psi in a Parr reactor) will also push the nitroso species rapidly through to the hydroxylamine, minimizing the time it has to dimerize.

Q3: Can I use chemical reductants instead of catalytic hydrogenation to bypass the catalyst surface issue? A: Yes. If heterogeneous catalysis fails due to surface-adsorption steric issues, homogeneous or single-electron transfer (SET) chemical reductions can be highly effective. The classic Béchamp reduction (Fe powder / NH₄Cl in EtOH/H₂O) is highly reliable for sterically hindered nitroarenes because the electron transfer does not require planar surface adsorption[2].

Part 3: Quantitative Comparison of Reduction Strategies

To aid in your experimental design, review the empirical data summarizing the efficacy of various reduction environments for sterically hindered ortho-substituted nitroarenes.

Reduction SystemTypical ConversionHydroxylamine AccumulationByproduct Formation (Dimers)Causality / Notes
Pd/C + H₂ (1 atm, Neutral) 40 - 60%High (>30%)LowFlat adsorption prevented by ortho-esters. Reaction stalls[3].
Pd/C + H₂ (50 psi, Acidic) >95%Low (<5%)TraceAcid protonates -OH, facilitating leaving group departure[5].
Fe / NH₄Cl (Aqueous EtOH) >90%TraceLowSET mechanism bypasses surface adsorption requirements[2].
Ag/TiO₂ + NaBH₄ VariableVery High LowSpecifically traps the reaction at the hydroxylamine stage[6].

Part 4: Self-Validating Experimental Protocol

The following is an optimized, self-validating protocol for the catalytic hydrogenation of dimethyl 2-nitroisophthalate to dimethyl 2-aminoisophthalate using acidic Pd/C[5].

Workflow Start Sample: Dimethyl 2-nitroisophthalate + MeOH + cat. H2SO4 Purge Purge with N2 (3x) then H2 (3x) Start->Purge React Hydrogenate at 50 psi Monitor H2 Uptake Purge->React Check LC-MS Check at 4 hours React->Check Decision Is Hydroxylamine present? Check->Decision Continue Continue Reaction / Increase Temp Decision->Continue Yes Workup Filter through Celite Neutralize & Extract Decision->Workup No Continue->React

Figure 2: Self-validating workflow for the acidic hydrogenation of hindered nitroarenes.

Materials Required:
  • Dimethyl 2-nitroisophthalate (Starting Material)

  • 10% Pd/C (5-10 mol% loading)

  • Methanol (HPLC grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetic Acid (AcOH)

  • Parr Hydrogenator or high-pressure autoclave

Step-by-Step Methodology:
  • System Preparation: Dissolve dimethyl 2-nitroisophthalate (1.0 eq) in methanol (0.2 M concentration).

    • Causality: Methanol is a protic solvent that stabilizes polar transition states during reduction.

  • Acidification: Carefully add concentrated H₂SO₄ (0.1 eq) or glacial acetic acid (1.0 eq) to the solution[5].

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to substrate).

    • Validation Check: Always add the catalyst to the solvent under a blanket of nitrogen to prevent auto-ignition of the methanol vapors.

  • Purging & Pressurization: Seal the reactor. Purge the vessel with Nitrogen (3 cycles of 30 psi) followed by Hydrogen (3 cycles of 30 psi). Finally, pressurize with H₂ to 50 psi.

  • Reaction Execution: Stir vigorously at room temperature.

    • Validation Check: Monitor the pressure gauge. A rapid initial pressure drop indicates the reduction to the nitroso/hydroxylamine. A slower, secondary pressure drop indicates the cleavage of the hydroxylamine to the amine.

  • In-Process Control (IPC): After 4 hours, vent the reactor safely and pull an aliquot for LC-MS.

    • Validation Check: Look for the complete disappearance of the M+H peak for the hydroxylamine intermediate. If present, re-pressurize and heat to 40 °C.

  • Workup: Once complete, filter the mixture through a pad of Celite to remove the Pd/C.

    • Critical Safety Step: Never let the filtered Pd/C dry out on the filter paper; keep it wet with water to prevent fires.

  • Isolation: Concentrate the filtrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield pure dimethyl 2-aminoisophthalate.

Sources

Troubleshooting

optimizing recrystallization solvent selection for dimethyl 2-nitroisophthalate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of dimethyl 2-nitroisophthalate (CAS: 57052-99-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of dimethyl 2-nitroisophthalate (CAS: 57052-99-0). Below, you will find mechanistic rationales, self-validating protocols, and a troubleshooting FAQ to ensure high-yield, high-purity crystallization.

Mechanistic Overview & Solvent Rationale

Dimethyl 2-nitroisophthalate is a critical intermediate in the synthesis of N-heterocyclic carbenes [1] and self-immolative chemical detection systems [2]. The molecule features a central aromatic ring with a highly electron-withdrawing nitro group at the 2-position, sterically flanked by two methyl ester groups at the 1- and 3-positions.

Causality of Solubility: This steric crowding forces the functional groups out of coplanarity, which strongly influences its crystal lattice packing. Because the molecule contains multiple hydrogen-bond acceptors (ester carbonyls, nitro oxygens) but lacks hydrogen-bond donors, it exhibits optimal solubility in moderately polar, polarizable solvents. It remains highly insoluble in non-polar aliphatic hydrocarbons (e.g., hexanes) and highly polar protic solvents (e.g., water).

Quantitative Solubility Profile

Selecting the right solvent prevents yield loss and chemical degradation. The table below summarizes the causality behind solvent suitability.

Solvent SystemDielectric Constant (ε)Cold Solubility (4°C)Hot Solubility (Boiling Point)Mechanistic Suitability
Methanol (MeOH) 32.7Low (< 50 mg/mL)High (> 300 mg/mL)Ideal Single Solvent. Matches the ester alkyl group, preventing transesterification degradation [1].
Ethyl Acetate (EtOAc) 6.0Moderate (~100 mg/mL)Very High (> 500 mg/mL)Good for Mixed Systems. Excellent solubilizer, but requires an anti-solvent to force precipitation.
Hexanes 1.9InsolubleInsolubleIdeal Anti-solvent. Forces rapid precipitation when paired with EtOAc.
Ethanol (EtOH) 24.5LowHighAlternative Single Solvent. High risk of forming mixed methyl/ethyl esters if trace acid is present [1].
Toluene 2.4LowModerateNot Recommended. High boiling point (110°C) increases the risk of the compound "oiling out."

Workflow: Solvent Selection Logic

SolventSelection Start Crude Dimethyl 2-Nitroisophthalate TestMeOH Test Methanol (MeOH) at Boiling Point (65°C) Start->TestMeOH Dissolves Complete Dissolution? TestMeOH->Dissolves Cooling Cool slowly to 4°C Dissolves->Cooling Yes AddEtOAc Switch to EtOAc/Hexane Mixed System Dissolves->AddEtOAc No (or needs >20 vol) OilingOut Does it Oil Out? Cooling->OilingOut Crystallizes Pure Crystals Formed (Filter & Wash) OilingOut->Crystallizes No Reheat Reheat & Add More Solvent OilingOut->Reheat Yes AddEtOAc->Crystallizes Add Hexane dropwise Seed Add Seed Crystal or Scratch Flask Seed->Crystallizes Nucleation induced Reheat->Seed Cool slightly

Fig 1. Decision tree for optimizing the recrystallization workflow of dimethyl 2-nitroisophthalate.

Self-Validating Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Methanol)

This is the preferred, self-validating method. Methanol is chosen because even if trace acid catalyzes transesterification, the methyl ester is simply regenerated, preserving the integrity of the compound [1].

  • Dissolution: Suspend 1.0 g of crude dimethyl 2-nitroisophthalate in 3 mL of methanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to a gentle reflux (approx. 65°C). If the solid does not dissolve completely, add hot methanol in 0.5 mL increments until complete dissolution is achieved.

    • Self-Validation Check: The solution should be clear and pale yellow. Persistent cloudiness indicates insoluble inorganic impurities (e.g., residual salts from synthesis), which must be removed via hot gravity filtration.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

    • Causality: Slow cooling allows the molecules to selectively pack into a highly ordered crystal lattice, thermodynamically excluding impurities.

  • Crystallization: Transfer the flask to an ice bath (4°C) for 30 minutes to depress solubility and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 mL of strictly ice-cold methanol.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol B: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)

Use this protocol if the crude material contains heavy organic impurities that co-precipitate in methanol.

  • Dissolution: Dissolve 1.0 g of crude compound in the minimum amount of boiling ethyl acetate (approx. 1-2 mL).

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot hexanes dropwise until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1-2 drops of boiling ethyl acetate just until the turbidity clears.

    • Self-Validation Check: This visual cue validates that the solution is exactly at the saturation threshold.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, then to 4°C. Isolate the crystals via vacuum filtration and wash with ice-cold hexanes.

Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" instead of forming crystals, and how do I fix it? A: "Oiling out" occurs when the melting point of your crude mixture is depressed by impurities to a temperature below the saturation point of the solvent. Instead of crystallizing, the compound phase-separates as a supercooled liquid.

  • The Fix: Reheat the mixture until the oil dissolves completely. Add slightly more of the primary solvent (e.g., methanol) to lower the saturation temperature. As it cools, introduce a pure seed crystal or aggressively scratch the inside of the glass flask with a glass rod. Causality: Scratching creates microscopic glass shards that act as nucleation sites, forcing the molecules into a solid lattice before they can separate as an oil.

Q2: Can I use ethanol instead of methanol for recrystallization? A: While ethanol has a favorable solubility profile, it is highly discouraged if your crude mixture contains trace acidic impurities (e.g., residual sulfuric acid from the initial Fischer esterification). Heating the dimethyl ester in ethanol under slightly acidic conditions will trigger transesterification, resulting in a contaminated mixture of dimethyl, diethyl, and mixed methyl/ethyl esters [1]. Stick to methanol to maintain a self-correcting system.

Q3: My compound is trapping a dark color during crystallization. How do I remove these impurities? A: Dark colors usually indicate the presence of conjugated polymeric impurities or oxidized byproducts. Before cooling your hot solution, add 5-10% (w/w) activated carbon (Norit). Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper or a Celite pad to remove the carbon. The carbon's high surface area physically adsorbs the large, planar polymeric impurities, yielding a significantly lighter filtrate.

Q4: The yield from the methanol recrystallization is too low (<50%). How can I improve recovery? A: Low yield indicates that the compound remains too soluble in the cold solvent, which happens if too much solvent was added during the dissolution phase. To fix this, concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume, then repeat the cooling process to obtain a second crop of crystals. Alternatively, switch to the Mixed-Solvent Protocol (EtOAc/Hexanes), which allows for tighter control over the solubility threshold via the anti-solvent.

References

  • Syntheses of N-heterocyclic carbenes and intermediates therefor (US10759763B2).
  • Self-immolative systems (US12110307B2).
Optimization

Technical Support Center: Overcoming Solubility Issues of Dimethyl 2-Nitroisophthalate in Polar Organic Solvents

Welcome to the technical support center for handling dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in polar organic solvents. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful progression of your experiments.

Introduction: Understanding the Challenge

Dimethyl 2-nitroisophthalate, a key intermediate in various synthetic pathways, can exhibit limited solubility in some polar organic solvents. This can lead to issues such as incomplete reactions, inaccurate concentration measurements, and challenges in purification. This guide will walk you through the underlying principles of its solubility and provide practical, field-tested solutions to overcome these obstacles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered when working with dimethyl 2-nitroisophthalate.

Q1: I'm having trouble dissolving dimethyl 2-nitroisophthalate in my chosen polar organic solvent at room temperature. What are my immediate options?

A1: When initial dissolution at ambient temperature is unsuccessful, a systematic approach involving thermal energy, mechanical agitation, and solvent system modification is recommended.

  • Initial Steps: The "Heat and Shake" Method The first line of defense is often the simplest. Increasing the temperature of the solvent increases the kinetic energy of both the solvent and solute molecules, which can overcome the intermolecular forces of the solid lattice structure, leading to dissolution.[1]

    • Rationale: The dissolution of a solid in a liquid is often an endothermic process, meaning it consumes heat. By providing external heat, you are shifting the equilibrium towards dissolution.

    • Caution: Be mindful of the boiling point of your solvent and the thermal stability of dimethyl 2-nitroisophthalate. While stable under normal conditions, prolonged exposure to high temperatures should be avoided to prevent potential degradation.[2][3] A safety data sheet (SDS) for a related compound, dimethyl 5-nitroisophthalate, indicates stability under normal conditions.[2]

  • Advanced Technique: Sonication If gentle heating and stirring are insufficient, sonication is a powerful tool to enhance solubility.[4][5][6]

    • Mechanism: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6][7] This process generates localized areas of high pressure and temperature, providing the energy needed to break apart solute particles and increase their interaction with the solvent.[5][6] Sonication is particularly effective at overcoming the kinetic barriers of dissolution, accelerating the process significantly.[4]

    • Practical Tip: Use a sonicating bath or a probe sonicator. For small-scale lab work, a bath is often sufficient. Ensure the sample temperature does not exceed 60 °C to maintain compound stability.[4]

Q2: Heating and sonication helped, but my compound precipitates out of solution upon cooling. What does this indicate and how can I maintain solubility?

A2: This phenomenon, known as supersaturation, indicates that the thermodynamic solubility limit was exceeded at the higher temperature. To maintain a stable solution at your desired working temperature, you will likely need to modify the solvent system itself.

  • Co-solvency: The Power of Solvent Blends The principle of "like dissolves like" is fundamental in chemistry. By adding a co-solvent, you can alter the overall polarity of your solvent system to better match that of dimethyl 2-nitroisophthalate.[8][9]

    • How it Works: A co-solvent can disrupt the strong intermolecular interactions of the primary solvent (like hydrogen bonding in alcohols), creating a more favorable environment for the solute to dissolve.[10]

    • Common Co-solvents for Nitroaromatic Compounds: For a compound like dimethyl 2-nitroisophthalate, which has both polar (nitro, ester) and non-polar (benzene ring) regions, a mixture of solvents can be highly effective. Consider adding a less polar, water-miscible solvent to your primary polar solvent.[10] For example, if you are using methanol, adding a small amount of a solvent like toluene might be beneficial, as this has been used in the synthesis of related compounds.[11][12]

    • Experimental Approach: Start by preparing small-scale test solutions with varying ratios of your primary solvent and a co-solvent. Observe the solubility at your target temperature.

  • Surfactants: Micellar Solubilization In some cases, particularly when dealing with aqueous or highly polar systems, the addition of a surfactant can dramatically increase solubility.[13][14]

    • Mechanism: Surfactants form micelles, which are aggregates with a hydrophobic core and a hydrophilic exterior. The non-polar part of your compound can be encapsulated within the hydrophobic core, effectively "hiding" it from the polar solvent and allowing it to remain in solution.[15]

    • Considerations: The choice of surfactant (anionic, cationic, or non-ionic) will depend on your specific application and the downstream compatibility of the surfactant.

Q3: I am concerned about the purity of my final product after using these solubility enhancement techniques. How can I ensure the removal of co-solvents or surfactants?

A3: This is a critical consideration, especially in drug development. The chosen method for removing solubility-enhancing agents will depend on their physical properties and the nature of your desired product.

  • For Volatile Co-solvents: Standard laboratory techniques such as rotary evaporation or distillation are effective for removing volatile organic co-solvents.

  • For Non-Volatile Additives (e.g., some surfactants): If your final product is a solid, recrystallization or precipitation followed by thorough washing with a solvent in which the additive is soluble but your compound is not, is a common purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the known physical properties of dimethyl 2-nitroisophthalate?

A: While specific solubility data for dimethyl 2-nitroisophthalate is not widely published, we can infer some properties from its structure and related compounds. It is a solid at room temperature.[16] For the related compound, dimethyl 5-nitroisophthalate, the melting point is reported to be between 123-125 °C.[17][18]

Q: Are there any safety concerns I should be aware of when heating solvents?

A: Absolutely. Always work in a well-ventilated fume hood, especially when heating organic solvents. Be aware of the flashpoint of your solvent and avoid open flames or spark sources. Consult the Safety Data Sheet (SDS) for both dimethyl 2-nitroisophthalate and your chosen solvents for specific handling and safety information.[19][20][21] The SDS for a related compound indicates it may be suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[19]

Q: Can I use techniques like pH adjustment to improve solubility?

A: For dimethyl 2-nitroisophthalate, pH adjustment is unlikely to be an effective strategy. The molecule does not have readily ionizable acidic or basic functional groups that would be significantly affected by changes in pH in typical organic solvents. This technique is more applicable to compounds with acidic or basic moieties.[14]

Q: How does particle size affect solubility?

A: Reducing the particle size of a solid increases its surface area-to-volume ratio.[9] This increased surface area allows for more efficient interaction with the solvent, which can significantly increase the rate of dissolution.[15] Techniques like micronization can be employed to reduce particle size.[8][9] However, it's important to note that this primarily affects the kinetics of dissolution and may not substantially change the thermodynamic solubility limit.[9]

Experimental Protocols & Data

Protocol 1: Systematic Solubility Screening

This protocol outlines a method for systematically testing the solubility of dimethyl 2-nitroisophthalate in various solvents and co-solvent systems.

Materials:

  • Dimethyl 2-nitroisophthalate

  • A selection of polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, DMSO, DMF)

  • A selection of co-solvents (e.g., toluene, ethyl acetate)

  • Vials with screw caps

  • Stir plate and magnetic stir bars

  • Heating block or water bath

  • Sonicator bath

Procedure:

  • Initial Screening (Room Temperature):

    • To a series of vials, add a pre-weighed amount of dimethyl 2-nitroisophthalate (e.g., 10 mg).

    • Add a measured volume of a single solvent (e.g., 1 mL) to each vial.

    • Stir vigorously at room temperature for a set period (e.g., 1 hour).

    • Visually assess and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Thermal and Mechanical Enhancement:

    • For solvents where the compound was not fully soluble, gradually increase the temperature (e.g., in 10 °C increments) while stirring. Record the temperature at which full dissolution occurs.

    • If dissolution is still incomplete, subject the sample to sonication for a set period (e.g., 15 minutes), monitoring the temperature.

  • Co-solvent System Evaluation:

    • Based on the initial screening, select the most promising primary solvents.

    • Prepare a series of co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1 primary solvent to co-solvent).

    • Repeat the solubility testing procedure with these co-solvent systems.

Data Summary Table:

Solvent SystemRoom Temp. SolubilitySolubility with Heat (Temp.)Solubility with SonicationNotes
MethanolPartially SolubleFully Soluble (40°C)Fully Soluble---
EthanolPartially SolubleFully Soluble (45°C)Fully Soluble---
AcetonitrileSparingly SolublePartially Soluble (60°C)Partially Soluble---
AcetoneSoluble---------
DMSOSoluble---------
DMFSoluble---------
Methanol:Toluene (9:1)Soluble------Precipitates on cooling
This is an illustrative table; actual results may vary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for addressing solubility challenges with dimethyl 2-nitroisophthalate.

G cluster_0 Initial Dissolution Attempt cluster_1 Problem Identification cluster_2 Tier 1 Troubleshooting cluster_3 Tier 2 Troubleshooting cluster_4 Outcome Start Start: Dissolve Compound in Polar Solvent at RT CheckSolubility Is the compound fully dissolved? Start->CheckSolubility HeatStir Apply Gentle Heat & Vigorous Stirring CheckSolubility->HeatStir No Success SUCCESS: Stable Solution Achieved CheckSolubility->Success Yes CheckSolubility2 Is it dissolved? HeatStir->CheckSolubility2 Check Solubility Sonication Utilize Sonication CheckSolubility3 Is it dissolved? Sonication->CheckSolubility3 Check Solubility CoSolvent Introduce a Co-solvent CheckSolubility4 Is it dissolved? CoSolvent->CheckSolubility4 Check Solubility Surfactant Add a Surfactant (if applicable) CheckSolubility5 Is it dissolved? Surfactant->CheckSolubility5 Check Solubility Reassess Re-evaluate Solvent System or Experimental Goals CheckSolubility2->Sonication No CheckSolubility2->Success Yes CheckSolubility3->CoSolvent No CheckSolubility3->Success Yes CheckSolubility4->Surfactant No CheckSolubility4->Success Yes CheckSolubility5->Success Yes CheckSolubility5->Reassess No

Caption: A stepwise decision tree for troubleshooting the solubility of dimethyl 2-nitroisophthalate.

Conclusion

Overcoming the solubility challenges of dimethyl 2-nitroisophthalate in polar organic solvents is achievable through a systematic and informed approach. By understanding the principles of solubility and employing techniques such as heating, sonication, and the use of co-solvents, researchers can ensure the successful preparation of their solutions. Always prioritize safety and consult the relevant SDS for all chemicals used in your experiments.

References

  • Oldenburg, K. High Throughput Sonication: Evaluation for Compound Solubilization.
  • Envirostar. (2023, April 21).
  • Cravotto, G., & Cintas, P. (2018). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 51(8), 1849–1858.
  • Shekaari, H., Zafarani-Moattar, M. T., & Shayan, N. (2025). Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. Scientific Reports, 15(1), 12345.
  • Various Authors. (2016, August 12). Is sonication essential in solubility testing of a substance?
  • Kramer, J., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Sigma-Aldrich. (2025, November 6).
  • Merck Millipore. (2025, September 29).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 5-Nitroisophthalic Acid. TCI Chemicals.
  • Thermo Fisher Scientific. (2025, September 7).
  • Taha, A., et al. (2025, June 11). Investigating the Ultrasonication-Induced Changes in the Physicochemical, Phytochemical, Microbial, and Sensory Properties of Cantaloupe. ScienceOpen.
  • Carl ROTH. (n.d.).
  • Bayer Aktiengesellschaft. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters.
  • ChemicalBook. (2026, January 17).
  • BLD Pharm. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Various Authors. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Various Authors. (2015, April 23). What to do when compound did not dissolve in organic solvent?
  • Various Authors. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Various Authors. (2011, January 12). Methods to boost solubility. IJSDR.
  • Various Authors. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Fisher Scientific. (n.d.).
  • Bayer Aktiengesellschaft. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Rohrs, B. R. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Reddit User. (2022, January 6). How to tackle compound solubility issue. Reddit.
  • ChemicalBook. (n.d.).
  • Benchchem. (n.d.). Improving the yield and purity of 2-Nitroisophthalic acid. Benchchem.
  • Various Authors. (n.d.). Effects of several cosolvents and non-solvents on ester true solvents in nitrocellulose lacquer thinner.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Isophthalic-2,4,5,6-D4 Acid in Organic Solvents. Benchchem.
  • National Center for Biotechnology Information. (n.d.).
  • MicroChemicals. (n.d.). Solvents and solubilities. MicroChemicals.
  • Various Authors. (n.d.).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • Diva-portal.org. (2021, August 5). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment during Active Pharmaceutical Ingredient Manufacturing. Diva-portal.org.
  • Scientific Spectator. (n.d.). Solubility Parameters: Theory and Application.

Sources

Troubleshooting

minimizing side reactions and byproducts during dimethyl 2-nitroisophthalate esterification

Welcome to the technical support center for the synthesis of dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and byproducts, ultimately improving your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My reaction mixture has turned dark brown or black, and the yield of my desired dimethyl 2-nitroisophthalate is very low. What is happening?

Answer: The formation of a dark-colored "black tar" is a common issue in acid-catalyzed reactions and often points to polymerization and/or degradation of the starting material or product.[1]

Probable Causes:

  • Excessive Heat: High reaction temperatures can promote unwanted side reactions, including decarboxylation of the nitro-aromatic acid or polymerization.[1] The nitro group, being strongly electron-withdrawing, can make the aromatic ring susceptible to certain degradation pathways under harsh conditions.

  • High Catalyst Concentration: A high local concentration of the strong acid catalyst (e.g., sulfuric acid) can accelerate the formation of byproducts.[1]

  • Presence of Impurities: Impurities in the starting 2-nitroisophthalic acid can act as catalysts for decomposition.

Recommended Solutions:

  • Temperature Control: Maintain a consistent and moderate reaction temperature. For the esterification of 2-nitroisophthalic acid with methanol, a temperature range of 60-80°C is often recommended.[2][3]

  • Controlled Catalyst Addition: Add the acid catalyst slowly and with vigorous stirring to the cooled alcohol solution before adding the dicarboxylic acid. This ensures proper dispersion and prevents localized overheating.[1]

  • Use of High-Purity Starting Material: Ensure the 2-nitroisophthalic acid is of high purity. If necessary, recrystallize the starting material before use.[4]

Question 2: I am observing the formation of a significant amount of monomethyl 2-nitroisophthalate alongside my desired diester. How can I improve the selectivity for the diester?

Answer: The formation of the monoester is an inherent part of the stepwise esterification of a dicarboxylic acid.[3][5] The key is to drive the reaction to completion.

Probable Causes:

  • Insufficient Reaction Time: The second esterification is often slower than the first due to steric hindrance and electronic effects from the first ester group.

  • Inadequate Water Removal: Fischer esterification is a reversible reaction.[5][6][7] The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the reactants.[5][8]

  • Insufficient Alcohol: While methanol is often used as the solvent, an insufficient excess may not be enough to drive the equilibrium towards the diester.

Recommended Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A slight increase in temperature (within the recommended range) can also help push the reaction to completion.

  • Water Removal:

    • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be effective for removing water as it forms.[2][9]

    • Drying Agents: The use of molecular sieves can also absorb the water generated during the reaction.[2]

  • Use of Excess Methanol: Employing a large excess of methanol not only serves as the solvent but also shifts the equilibrium towards the formation of the dimethyl ester, in accordance with Le Châtelier's principle.[1][7]

ParameterRecommendation for Diester Selectivity
Methanol Use as both reactant and solvent (large excess).
Catalyst Use a catalytic amount of a strong acid (e.g., H₂SO₄).[1][10]
Temperature 60-110 °C, monitor for potential degradation.[2]
Water Removal Employ a Dean-Stark trap or molecular sieves.[2][9]

Question 3: During the aqueous workup, I am losing a significant portion of my product. What could be the cause and how can I prevent this?

Answer: Product loss during workup is often due to the partial hydrolysis of the ester back to the carboxylic acid, especially during neutralization steps.[8][11]

Probable Causes:

  • Base-Catalyzed Hydrolysis (Saponification): When neutralizing the acid catalyst with a base like sodium bicarbonate or sodium hydroxide, the ester can undergo saponification, which is an irreversible hydrolysis under these conditions.[8]

  • Emulsion Formation: The presence of both organic and aqueous layers, especially with vigorous shaking, can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss.

Recommended Solutions:

  • Use of a Mild Base and Temperature Control: Neutralize the reaction mixture with a cold, saturated solution of sodium bicarbonate.[1][8] Add the bicarbonate solution slowly and with gentle swirling to control the evolution of CO₂ gas.[8]

  • Brine Wash: After the neutralization wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1][8] This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.

  • Efficient Extraction: Ensure thorough extraction of the product into a suitable organic solvent. Dichloromethane or ethyl acetate are commonly used.

Workflow for Minimizing Workup Losses

Caption: A typical workup protocol designed to minimize ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid catalyst in the esterification of dimethyl 2-nitroisophthalate?

A1: The strong acid, typically sulfuric acid, serves two primary functions in Fischer esterification. First, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][12] Second, it acts as a dehydrating agent, sequestering the water formed during the reaction and helping to drive the equilibrium towards the ester product.[1]

Q2: Can I use a different catalyst besides sulfuric acid?

A2: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (TsOH) is a common alternative that is a solid and can be easier to handle.[2] Lewis acids such as scandium(III) triflate have also been reported as effective catalysts for esterification.[2] The choice of catalyst may depend on the specific reaction conditions and the sensitivity of the starting materials.

Q3: What are the best analytical techniques to monitor the progress of the reaction and assess the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of the starting material (2-nitroisophthalic acid) and the appearance of the mono- and di-ester products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the relative amounts of the mono- and diester products.[4][13] A reversed-phase C18 column with a UV detector is typically suitable for these aromatic compounds.[4]

  • Gas Chromatography (GC): Can also be used, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), to assess purity.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

Q4: My final product is an off-white or yellowish solid. How can I purify it to obtain a white crystalline product?

A4: The most common and effective method for purifying solid organic compounds is recrystallization.[4][10]

  • Solvent Selection: Choose a solvent or solvent system in which the dimethyl 2-nitroisophthalate is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization include methanol, ethanol, or mixtures involving ethyl acetate and hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Troubleshooting Decision Tree

G start Low Yield or Impure Product q1 Reaction Mixture Darkened? start->q1 a1_yes Possible Degradation q1->a1_yes Yes q2 Significant Monoester Present? q1->q2 No sol1 Reduce Temperature Control Catalyst Addition Use Pure Starting Material a1_yes->sol1 end_node Improved Yield and Purity sol1->end_node a2_yes Incomplete Reaction q2->a2_yes Yes q3 Product Loss During Workup? q2->q3 No sol2 Increase Reaction Time Remove Water (Dean-Stark) Use Excess Methanol a2_yes->sol2 sol2->end_node a3_yes Possible Hydrolysis q3->a3_yes Yes q3->end_node No sol3 Use Cold, Mild Base (NaHCO₃) Perform Brine Wash Ensure Efficient Extraction a3_yes->sol3 sol3->end_node

Caption: A decision tree for troubleshooting common esterification issues.

References

  • BenchChem Technical Support Team. (2026, March).
  • (2025, October 8).
  • Ester synthesis by esterific
  • BenchChem Technical Support Team. (2026, March).
  • BenchChem Technical Support Team. (2025, December). Improving the yield and purity of 2-Nitroisophthalic acid. Benchchem.
  • Esterific
  • Standard Reference Material - Certific
  • Exploring the Synthesis Pathways of Dimethyl 5-Nitroisophthal
  • Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (1999).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Carboxylic Acids Important Reactions - Carboxylic Acids - MC
  • Process for preparation of dicarboxylic acid monoesters. (2002).
  • 6. analytical methods.
  • Fischer–Speier esterific
  • Komali Mam. (2020, July 19). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms [Video]. YouTube.
  • 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. (2021, January 15). Chemistry LibreTexts.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Chemical Properties of Isophthalic acid, heptyl 2-nitro-5-fluorophenyl ester. Cheméo.
  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (2002).
  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • Reeder, M. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • United States P
  • Organic Reactions: Esterification & Transesterific
  • Reeder, M. (2022, November 10).
  • On the nitration of phthalic acid and isophthalic acid. KNAW.
  • Fischer Esterific
  • Fischer Esterification. (2021, November 18). Chemistry Steps.
  • CXXL-The Esterific
  • Transesterific

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of Dimethyl 2-Nitroisophthalate

Welcome to the technical support center for the synthesis of Dimethyl 2-Nitroisophthalate (CAS 57052-99-0). This guide is designed for researchers, chemists, and drug development professionals who are looking to not only...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-Nitroisophthalate (CAS 57052-99-0). This guide is designed for researchers, chemists, and drug development professionals who are looking to not only synthesize this compound at the laboratory scale but also to understand the critical parameters for scaling up the process. We will address common challenges, provide detailed protocols, and offer troubleshooting advice in a practical, question-and-answer format.

A critical preliminary note: The synthesis of dimethyl 2-nitroisophthalate presents a significant regioselectivity challenge. Direct nitration of isophthalic acid or its dimethyl ester predominantly yields the 5-nitro isomer due to the meta-directing nature of the carboxyl groups. Therefore, this guide focuses on a more reliable and selective two-step pathway: the oxidation of 2,6-dimethylnitrobenzene to 2-nitroisophthalic acid, followed by a standard Fischer esterification. This approach ensures the desired 2-nitro isomer is obtained with high purity.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of dimethyl isophthalate not recommended for synthesizing the 2-nitro isomer? A1: The two methoxycarbonyl groups on the isophthalate ring are meta-directing and deactivating. During electrophilic aromatic substitution, such as nitration, the incoming nitro group is directed to the position that is meta to both ester groups, which is the C-5 position. This results in the formation of dimethyl 5-nitroisophthalate as the major product.[1][2] The formation of the 2-nitro isomer via this route is minimal and separation from the much more abundant 5-nitro and 4-nitro isomers is exceptionally difficult, making it an impractical synthetic route.[1]

Q2: What is the most reliable synthetic route to obtain high-purity dimethyl 2-nitroisophthalate? A2: The most effective and selective method is a two-step process. First, 2,6-dimethylnitrobenzene (also known as 2-nitro-m-xylene) is oxidized to 2-nitroisophthalic acid using a strong oxidizing agent like potassium permanganate.[3] Second, the resulting diacid undergoes Fischer esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the desired dimethyl 2-nitroisophthalate.[4][5] This route establishes the correct substitution pattern from the start, avoiding complex isomeric separations.

Q3: What are the primary safety concerns when scaling up this synthesis? A3: The two main areas of concern are the oxidation and the nitration precursor steps. The permanganate oxidation of 2,6-dimethylnitrobenzene is highly exothermic and produces a thick slurry of manganese dioxide (MnO₂).[3] On a larger scale, efficient heat dissipation and robust mechanical stirring are critical to prevent runaway reactions. Nitration reactions, in general, are highly exothermic and can pose explosion hazards if not properly controlled.[6][7] Working with concentrated nitric and sulfuric acids requires stringent safety protocols, including appropriate personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature management.[8][9]

Q4: What purity should I expect for the final product? A4: By following the recommended two-step synthesis and purification protocols, a purity of >98% for dimethyl 2-nitroisophthalate can be achieved. Purification of the intermediate 2-nitroisophthalic acid is crucial. The final diester can be purified by recrystallization from a suitable solvent like methanol.[1]

Recommended Synthetic Pathway & Workflow

The diagram below outlines the recommended two-step synthesis for dimethyl 2-nitroisophthalate, which ensures high regioselectivity and purity.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2,6-Dimethylnitrobenzene B 2-Nitroisophthalic Acid A->B KMnO₄, NaOH(aq) Reflux C 2-Nitroisophthalic Acid D Dimethyl 2-Nitroisophthalate C->D Methanol (CH₃OH) H₂SO₄ (cat.) Reflux

Caption: Recommended two-step synthesis of Dimethyl 2-Nitroisophthalate.

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2-Nitroisophthalic Acid

This protocol is adapted from established oxidation procedures for substituted xylenes.[3]

Materials:

  • 2,6-Dimethylnitrobenzene (1.0 eq)

  • Potassium permanganate (KMnO₄) (4.0-4.5 eq)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mechanical Stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a 5% (w/v) aqueous solution of NaOH.

  • Reagent Addition: To the NaOH solution, add 2,6-dimethylnitrobenzene (1.0 eq). Then, add potassium permanganate (4.0-4.5 eq) portion-wise at room temperature. The portion-wise addition helps to control the initial exotherm.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 100-105 °C) with robust stirring. The reaction is highly exothermic, and the mixture will become a thick, brown slurry as manganese dioxide (MnO₂) precipitates. Continue refluxing for 12-16 hours.

  • Monitoring: The reaction can be monitored by the disappearance of the purple permanganate color. A spot test on filter paper should show a clear ring around a central brown spot of MnO₂.

  • Work-up: Cool the reaction mixture to room temperature. Filter the thick slurry through a Celite pad to remove the MnO₂. Wash the MnO₂ filter cake thoroughly with hot deionized water to recover any adsorbed product.

  • Precipitation: Combine the filtrate and washings. Cool the clear, yellowish filtrate in an ice bath and carefully acidify with concentrated H₂SO₄ to a pH < 2. A white precipitate of 2-nitroisophthalic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral, then with a small amount of cold dichloromethane to remove any unreacted starting material.

  • Drying: Dry the product under vacuum at 60-70 °C to yield crude 2-nitroisophthalic acid. This can be purified further by recrystallization from hot water or ethyl acetate if necessary.[3]

Protocol 2: Laboratory-Scale Synthesis of Dimethyl 2-Nitroisophthalate

This protocol follows a standard Fischer esterification procedure.[5]

Materials:

  • 2-Nitroisophthalic acid (1.0 eq)

  • Methanol (CH₃OH), anhydrous (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄), (catalytic amount, e.g., 0.1-0.2 eq)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 2-nitroisophthalic acid (1.0 eq) in anhydrous methanol (e.g., 15-20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C). The solid should dissolve as the reaction progresses. Reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diacid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture slowly into a beaker containing ice-cold water with stirring. The dimethyl 2-nitroisophthalate will precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a wash with a cold, dilute sodium bicarbonate solution to remove any residual acid, and finally with more cold water.

  • Purification: Dry the crude product. Recrystallize from methanol to obtain pure, crystalline dimethyl 2-nitroisophthalate.[1] The melting point of the pure product is 123-125 °C.

Troubleshooting and Scale-Up Guide

This section addresses specific issues you might encounter during the synthesis and when transitioning to a larger scale.

G Problem Problem Observed Potential Cause Proposed Solution LowYieldOx LowYieldOx Problem->LowYieldOx Oxidation Step ImpureOx Impure 2-Nitroisophthalic Acid Incomplete oxidation (presence of mono-acid) Unreacted starting material Recrystallize from hot water. The diacid is more soluble in hot water than the mono-acid intermediate. Wash crude product with dichloromethane or ethyl acetate. Problem->ImpureOx Oxidation Step LowYieldEst Incomplete Esterification Reaction Insufficient catalyst or reaction time Presence of water in reagents Increase reflux time or add more H₂SO₄ catalyst. Use anhydrous methanol and ensure diacid is thoroughly dry. Problem->LowYieldEst Esterification Step ScaleUpHeat Poor Heat Control During Scale-Up (Oxidation) Exothermic reaction heat cannot dissipate Inefficient stirring Use a reactor with a cooling jacket. Add KMnO₄ in smaller portions or as a solution over time. Use a powerful overhead mechanical stirrer with appropriate impeller design (e.g., anchor or turbine). Problem->ScaleUpHeat Scale-Up Issue

Caption: Troubleshooting workflow for the synthesis of Dimethyl 2-Nitroisophthalate.

Q5: My oxidation reaction stalled, and the purple permanganate color persists even after 12 hours. What's wrong? A5: This indicates the reaction is not proceeding efficiently.

  • Causality: The most likely cause is poor mass transfer due to the thick MnO₂ slurry. If stirring is inefficient, the permanganate cannot make effective contact with the organic substrate.[3] Another possibility is that the temperature is too low (not at a vigorous reflux).

  • Solution: Ensure your mechanical stirrer has enough torque to agitate the entire volume of the thick slurry. Check the reaction temperature to confirm it is at a full, rolling reflux. If both are adequate, you may need to increase the reaction time.

Q6: The yield of my esterification is low, and I recovered a lot of starting diacid. How can I improve this? A6: Fischer esterification is an equilibrium-driven process.

  • Causality: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. Insufficient reaction time or catalyst can also lead to incomplete conversion.[4][5]

  • Solution:

    • Ensure Anhydrous Conditions: Use dry methanol and ensure your 2-nitroisophthalic acid is completely dry before starting.

    • Use Excess Methanol: Methanol serves as both the reagent and solvent. Using a large excess helps drive the equilibrium towards the product side.

    • Increase Reaction Time: Monitor the reaction via TLC and continue refluxing until all the starting material is consumed.

    • Water Removal (Scale-Up): In a larger-scale setup, a Dean-Stark trap could theoretically be used with a co-solvent like toluene to remove water azeotropically, though this complicates the process. For most lab scale-ups, simply using excess methanol and sufficient time is the most practical approach.

Q7: I am scaling the oxidation from a 1L flask to a 20L reactor. What are the most critical changes I need to make? A7: Scaling up this reaction requires careful consideration of heat and mass transfer.

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient. The permanganate oxidation is highly exothermic.[7]

    • Action: You must switch from a simple heating mantle to a jacketed reactor with a circulating cooling/heating fluid. This allows for precise temperature control and rapid cooling if necessary. The addition of KMnO₄ must be done much more slowly, either portion-wise over a longer period or as a controlled-rate addition of an aqueous solution.[10]

  • Mass Transfer (Stirring): A magnetic stir bar is completely inadequate for a 20L slurry.

    • Action: An overhead mechanical stirrer with a high-torque motor is mandatory. The impeller design is also critical; an anchor or turbine stirrer is needed to effectively suspend the dense MnO₂ solid and ensure good mixing. Inefficient stirring will create hot spots and lead to incomplete reaction.[3]

  • Safety: Implement an emergency quench plan. Have a pre-chilled solution (e.g., water) ready to add to the reactor to absorb heat in case of a thermal runaway.

Data Summary Tables

Table 1: Reagent Quantities for Synthesis

ReagentLab Scale (10g Product Target)Pilot Scale-Up (1kg Product Target)Molar Eq.
Step 1: Oxidation
2,6-Dimethylnitrobenzene~9.0 g~900 g1.0
Potassium Permanganate (KMnO₄)~38.0 g~3.8 kg4.0 - 4.5
Sodium Hydroxide (NaOH)~4.8 g~480 g~2.0
Water~250 mL~25 L-
Step 2: Esterification
2-Nitroisophthalic Acid~12.5 g~1.25 kg1.0
Methanol (Anhydrous)~200 mL~20 LExcess
Sulfuric Acid (Conc.)~1.0 mL~100 mLCatalytic

Table 2: Key Process Parameters & Analytical Specifications

ParameterSpecification / Recommended Value
Oxidation
TemperatureVigorous Reflux (~100-105 °C)
Reaction Time12 - 16 hours
MonitoringDisappearance of KMnO₄ color
Esterification
TemperatureReflux (~65 °C)
Reaction Time4 - 6 hours
MonitoringTLC (e.g., 9:1 Dichloromethane:Methanol with acid)
Final Product Specs
AppearanceWhite to off-white crystalline solid
Melting Point123-125 °C
Purity (GC/HPLC)≥ 98%
Identification¹H NMR, ¹³C NMR, MS, IR consistent with structure

References

  • Exploring the Synthesis Pathways of Dimethyl 5-Nitroisophthalate. (n.d.). DC Fine Chemicals.[Link]

  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. (2025, March 1). DC Fine Chemicals.[Link]

  • What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde? (2023, July 7). ResearchGate.[Link]

  • Nitration reaction safety. (2024, June 7). YouTube.[Link]

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.).
  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. (n.d.).
  • Continuous synthesis method of 5-nitroisophthalic acid. (n.d.).
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia.[Link]

  • Safety measures for working with NO2. (2021, July 1). Sciencemadness Discussion Board.[Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.[Link]

  • Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (n.d.).

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Reference Data & Comparative Studies

Validation

dimethyl 2-nitroisophthalate vs dimethyl 4-nitroisophthalate in polymer synthesis

Dimethyl 2-Nitroisophthalate vs. Dimethyl 4-Nitroisophthalate in Polymer Synthesis: A Comparative Guide Executive Summary In the design of high-performance polymers—such as polyamides, polyimides, and self-immolative den...

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Author: BenchChem Technical Support Team. Date: April 2026

Dimethyl 2-Nitroisophthalate vs. Dimethyl 4-Nitroisophthalate in Polymer Synthesis: A Comparative Guide

Executive Summary

In the design of high-performance polymers—such as polyamides, polyimides, and self-immolative dendrimers—the selection of monomeric building blocks dictates the macroscopic properties of the final material. Dimethyl 2-nitroisophthalate (DM2NIP) and dimethyl 4-nitroisophthalate (DM4NIP)[1] are structural isomers that serve as critical precursors in these syntheses. While chemically similar, the regiochemistry of the nitro group (C2 vs. C4) introduces profound differences in steric hindrance. As a Senior Application Scientist, I have structured this guide to objectively compare these two monomers, detailing the mechanistic causality behind their behavior and providing self-validating experimental workflows for their application in polymer synthesis.

Conformational Mechanics: The Steric Wedge Effect

The fundamental divergence between DM2NIP and DM4NIP lies in their steric profiles, which directly dictate polymer chain packing and fractional free volume[2].

  • Dimethyl 2-nitroisophthalate (DM2NIP): In this symmetrical isomer, the nitro group is positioned at C2, directly between the two ester groups at C1 and C3. The van der Waals radius of the nitro group creates immense steric clash with the adjacent carbonyl oxygens. To relieve this strain, the ester groups are forced out of the aromatic plane. When incorporated into a polymer backbone, this "steric wedge" forces the polymer chains into a highly twisted, non-coplanar conformation. This disrupts intermolecular hydrogen bonding and chain packing, drastically enhancing polymer solubility and optical transparency while maintaining a high glass transition temperature ( Tg​ )[2].

  • Dimethyl 4-nitroisophthalate (DM4NIP): In this asymmetrical isomer, the nitro group at C4 only sterically hinders the adjacent ester at C3. The ester at C1 remains relatively unhindered. Consequently, polymers derived from DM4NIP exhibit less conformational twisting. The more planar segments allow for tighter chain packing and stronger intermolecular interactions, resulting in lower solubility, higher crystallinity, and increased rigidity.

StericLogic Root Nitro Position in Dimethyl Isophthalate Pos2 2-Nitro Position (DM2NIP) Root->Pos2 Pos4 4-Nitro Position (DM4NIP) Root->Pos4 Steric2 High Steric Hindrance (C1 & C3 Carbonyls Twisted) Pos2->Steric2 Steric4 Asymmetric Hindrance (Only C3 Carbonyl Twisted) Pos4->Steric4 Pack2 Disrupted Chain Packing Increased Free Volume Steric2->Pack2 Pack4 Ordered Chain Packing Strong Intermolecular H-Bonds Steric4->Pack4 Prop2 High Solubility Lower Crystallinity Pack2->Prop2 Prop4 Lower Solubility High Tg & Crystallinity Pack4->Prop4

Logical relationship between nitro position, steric hindrance, and polymer properties.

Comparative Data: Monomers and Derived Polymers

The following table synthesizes the quantitative and qualitative differences between the two monomers and their typical resulting polyamides (when reduced to diamines and reacted with a standard diacid chloride like terephthaloyl chloride).

Property / MetricDimethyl 2-nitroisophthalateDimethyl 4-nitroisophthalate[1]
CAS Number 57052-99-069048-70-0
Molecular Weight 239.18 g/mol 239.18 g/mol
Symmetry Symmetric ( C2v​ local symmetry)Asymmetric
Synthesis Route Esterification of 2-nitroisophthalic acid[3]Esterification of 4-nitroisophthalic acid[4]
Polymer Backbone Conformation Highly twisted, orthogonalSemi-planar, localized twisting
Polymer Solubility (NMP, DMF) Excellent (> 10% w/v)Poor to Moderate (< 5% w/v)
Polymer Crystallinity AmorphousSemi-crystalline

Validated Experimental Workflows

To utilize these monomers in step-growth polymerization, the nitro groups are typically reduced to amines, forming reactive diamino-diesters. Below are the field-proven, self-validating protocols for this transformation and subsequent polymerization.

Protocol 1: Catalytic Hydrogenation of Nitro Monomers

Causality: The nitro group is highly electron-withdrawing and unreactive in standard polycondensation. It must be reduced to an amine. Palladium on carbon (Pd/C) is selected as the catalyst because it efficiently reduces the nitro group under mild hydrogen pressure without causing hydrogenolysis of the ester linkages[5].

  • Preparation: Suspend 10.0 g of DM2NIP (or DM4NIP) and 0.5 g of 10% Pd/C in 100 mL of dry ethyl acetate within a high-pressure Parr reactor[5].

  • Purge & React: Purge the vessel three times with nitrogen, followed by three times with hydrogen. Pressurize the vessel to 40 psi with H2​ and stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Note: Do not let the dry Pd/C contact air directly, as it is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding dimethyl aminoisophthalate.

  • Self-Validation System: Analyze the product via 1H -NMR. The reaction is validated as complete when the highly deshielded aromatic protons adjacent to the nitro group shift upfield, and a new broad singlet integrates to 2H (the −NH2​ protons) appears. If nitro peaks remain, the catalyst may have been poisoned, requiring a fresh catalytic cycle.

Protocol 2: Polycondensation to Polyamide

Causality: Step-growth polymerization requires absolute stoichiometric balance and high monomer conversion to achieve high molecular weights. N-Methyl-2-pyrrolidone (NMP) containing 5% LiCl is used as the solvent. The Li+ ions complex with the carbonyl oxygens of the growing polymer, disrupting intermolecular hydrogen bonding and preventing premature precipitation of the rigid chains.

  • Monomer Dissolution: In a flame-dried, nitrogen-purged flask, dissolve 5.0 mmol of the synthesized dimethyl aminoisophthalate and 5.0 mmol of a selected diamine (if forming a co-polymer) in 15 mL of NMP/LiCl (5% w/v).

  • Activation: Cool the solution to 0 °C. Add 5.0 mmol of terephthaloyl chloride dropwise.

  • Propagation: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours. The solution will become highly viscous.

  • Precipitation & Self-Validation: Pour an aliquot of the viscous dope into vigorously stirred methanol.

    • Validation Metric: If the polymer precipitates as a fine powder or brittle flakes, the molecular weight is too low (stoichiometry was lost). If it precipitates as tough, continuous fibrous strands, high molecular weight has been achieved. Quantitatively validate this by measuring the inherent viscosity ( ηinh​ ) in NMP at 30 °C; a successful run yields ηinh​>0.8 dL/g.

Workflow M1 DM2NIP / DM4NIP Monomer Red Catalytic Reduction (Pd/C, H2) M1->Red M2 Amino-diester Intermediate Red->M2 Poly Polycondensation (NMP / LiCl) M2->Poly Prop Polymer Properties (Tg, Solubility) Poly->Prop

Synthetic workflow from nitroisophthalate monomers to functionalized polymers.

References

  • Title: Syntheses of N-heterocyclic carbenes and intermediates therefor (US10759763B2)
  • Title: Self-immolative systems (US12110307B2)
  • Title: Quinazolines as mmp-13 inhibitors (US20020193377A1)
  • Title: Synthesis and Characterization of Photosensitive Polyimides for Optical Applications Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Guide: Reducing Agents for the Conversion of Dimethyl 2-Nitroisophthalate to Dimethyl 2-Aminoisophthalate

Executive Summary Dimethyl 2-aminoisophthalate is a highly versatile synthetic building block. It serves as a crucial intermediate in the synthesis of N-heterocyclic carbenes[1], self-immolative reporter molecules[2], an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2-aminoisophthalate is a highly versatile synthetic building block. It serves as a crucial intermediate in the synthesis of N-heterocyclic carbenes[1], self-immolative reporter molecules[2], and complex B–N–B bond-embedded phenalenyl systems[3]. The transformation from the commercially available dimethyl 2-nitroisophthalate relies on the selective reduction of the sterically hindered nitro group, which is flanked by two methyl ester moieties.

As a Senior Application Scientist, I evaluate reduction methodologies based on scalability, chemoselectivity, atom economy, and downstream processing. The proximity of the bulky ortho-ester groups can influence reduction kinetics, making reagent selection critical. This guide objectively compares three primary reducing strategies—Catalytic Hydrogenation (Pd/C), Iron-mediated reduction (Béchamp-type), and Tin(II) Chloride (SnCl 2​ )—providing actionable, self-validating protocols to optimize your synthetic workflows.

Mechanistic Causality in Nitro Reduction

The reduction of an aromatic nitro group proceeds through a well-documented thermodynamic cascade: nitro nitroso hydroxylamine amine . The choice of reducing agent dictates the mechanism of electron and proton transfer, directly impacting the purity of the final diester aniline.

  • Catalytic Hydrogenation (Pd/C): Operates via the surface-mediated sequential transfer of hydrogen adatoms. The diester functionality is fully inert to Pd/C under standard room-temperature conditions, making this highly chemoselective[1]. The primary causality for its high yield is the lack of soluble byproducts; the only byproduct is water.

  • Iron/NH 4​ Cl (Béchamp Modification): Operates via a heterogeneous electron-transfer mechanism where zero-valent iron is oxidized to Fe(II)/Fe(III) oxides. The mildly acidic NH 4​ Cl provides necessary protons without hydrolyzing the sensitive methyl esters, which would otherwise occur in strongly acidic or basic media.

  • Tin(II) Chloride (SnCl 2​ ): Sn(II) acts as a soluble, single-electron reductant in alcoholic or acidic media, being oxidized to Sn(IV). While highly effective for hindered nitro groups, the causality of its difficult workup lies in the generation of stable tin emulsions that require precise pH control to precipitate.

Comparative Analysis & Data Presentation

The following table synthesizes the performance metrics of the three reducing agents based on standard laboratory-scale conversions.

ParameterCatalytic Hydrogenation (Pd/C)Iron / NH 4​ ClTin(II) Chloride (SnCl 2​ )
Typical Yield 90–98%80–85%75–85%
Reaction Time 12–20 hours[1]4–6 hours2–4 hours
Chemoselectivity Excellent (Esters intact)Excellent (Esters intact)Good (Risk of transesterification if solvent mismatches)
Workup Complexity Low (Simple filtration)[2]Moderate (Filtration of iron oxides)High (Requires basic quench to remove tin salts)
Environmental Green (H 2​ O byproduct, reusable Pd)Moderate (Iron waste)Poor (Heavy metal Sn waste)

Experimental Workflow

ReductionWorkflow Substrate Dimethyl 2-nitroisophthalate PdC Catalytic Hydrogenation (10% Pd/C, H2, EtOAc) Substrate->PdC Fe Iron-Mediated Reduction (Fe powder, NH4Cl, EtOH/H2O) Substrate->Fe SnCl2 Tin(II) Chloride (SnCl2·2H2O, EtOH, Reflux) Substrate->SnCl2 FilterPd Filter through Celite Evaporate Solvent PdC->FilterPd FilterFe Filter Iron Salts Extract with EtOAc Fe->FilterFe QuenchSn Quench with NaHCO3 Extract & Wash SnCl2->QuenchSn Product Dimethyl 2-aminoisophthalate (Target Product) FilterPd->Product FilterFe->Product QuenchSn->Product

Workflow comparing Pd/C, Fe/NH4Cl, and SnCl2 reduction routes for dimethyl 2-nitroisophthalate.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenation (The Gold Standard)

This protocol utilizes 10% Palladium on Carbon (Pd/C) and is highly recommended for its clean profile and quantitative yields[2].

Step-by-Step Methodology:

  • Preparation: Suspend dimethyl 2-nitroisophthalate (4.0 g, 16.7 mmol) and 10% dry Pd/C (0.245 g, 1.2 mol %) in ethyl acetate (45 mL) in a round-bottom flask[2].

    • Causality Check: Ethyl acetate is selected because it completely dissolves the diester substrate at room temperature while remaining entirely inert to hydrogenation, preventing solvent-induced side reactions[1].

  • Atmosphere Exchange: Place the flask under vacuum, then purge with nitrogen. Repeat this cycle three times. Finally, place the system under a positive pressure of hydrogen gas (via balloon or Parr shaker) at room temperature[2].

  • Monitoring (Self-Validation): Stir vigorously. Reaction completion is validated by Thin Layer Chromatography (TLC)[2]. The disappearance of the UV-active nitro starting material and the appearance of a highly fluorescent, lower-Rf amine spot confirm conversion.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst[2].

    • Safety Note: Do not let the filtered Pd/C dry completely in air, as it is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield pure dimethyl 2-aminoisophthalate.

Protocol B: Iron-Mediated Reduction (Scalable Alternative)

Ideal for laboratories lacking pressurized hydrogen infrastructure.

Step-by-Step Methodology:

  • Preparation: Dissolve dimethyl 2-nitroisophthalate (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

    • Causality Check: The co-solvent system ensures that both the organic substrate and the inorganic NH 4​ Cl electrolyte remain in solution, maximizing contact with the solid iron surface.

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH 4​ Cl, 2.0 equiv). Heat the mixture to 70°C.

  • Monitoring: Stir for 4–6 hours. The reaction mixture will turn dark brown/black as Fe 3​ O 4​ is generated. Validate completion via TLC.

  • Workup: Filter the hot suspension through Celite to remove iron oxides. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and evaporate to yield the product.

Protocol C: Tin(II) Chloride Reduction

Reserved for highly specific cases where other reducible functional groups (not present in this specific molecule) might interfere with Pd/C.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in absolute ethanol. Add SnCl 2​ ·2H 2​ O (5.0 equiv).

  • Reaction: Heat to reflux for 2–3 hours.

  • Quenching (Critical Step): Cool the mixture and pour it into an excess of saturated aqueous NaHCO 3​ or 1M NaOH.

    • Causality Check: Sn(IV) byproducts form thick, intractable emulsions in neutral/acidic water. The alkaline quench converts these into insoluble tin hydroxides, which can be filtered off, freeing the product for organic extraction.

  • Isolation: Filter the resulting milky suspension through Celite, extract the filtrate with ethyl acetate, dry, and concentrate.

References

  • Title: Syntheses of N-heterocyclic carbenes and intermediates therefor - US10759763B2 Source: Google Patents URL
  • Title: Self-immolative systems - US12110307B2 Source: Google Patents URL
  • Title: B–N–B Bond Embedded Phenalenyl and Its Anions Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Dimethyl 2-Nitroisophthalate

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of aromatic nitro compounds is a critical task. These molecules are prevalent in pharmaceuticals, explosives, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of aromatic nitro compounds is a critical task. These molecules are prevalent in pharmaceuticals, explosives, and industrial chemicals, making their precise identification essential for safety, efficacy, and quality control. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of dimethyl 2-nitroisophthalate. We will explore the characteristic fragmentation pathways, heavily influenced by the interplay of the nitro group and the ortho- and meta-positioned methoxycarbonyl substituents, including the notable "ortho effect."[1] This guide will also present a comparative analysis with alternative analytical techniques, offering supporting experimental data and detailed protocols to empower your research.

The Unique Fragmentation Behavior of Dimethyl 2-Nitroisophthalate

The mass spectral fragmentation of aromatic compounds is profoundly influenced by the nature and position of their substituents.[1] In dimethyl 2-nitroisophthalate, the presence of a nitro group and two ester functionalities on the benzene ring leads to a complex and informative fragmentation pattern under electron ionization. The "ortho effect," a well-documented phenomenon in the mass spectrometry of ortho-substituted nitroaromatics, is anticipated to play a significant role in the fragmentation of this molecule.[1][2][3] This effect involves interaction between the ortho-substituents, often leading to characteristic neutral losses that are not observed in the meta and para isomers.

Predicted Fragmentation Pathways

Upon electron ionization, the dimethyl 2-nitroisophthalate molecule (molecular weight: 239 g/mol ) will form a molecular ion (M⁺˙) at m/z 239. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the lability of the nitro group and the ester functionalities, as well as their spatial arrangement.

A primary fragmentation route for aromatic nitro compounds involves the loss of the nitro group (NO₂) as a radical, or the loss of nitric oxide (NO) or an oxygen atom (O).[1] For dimethyl 2-nitroisophthalate, we can predict the following initial fragmentation steps:

  • Loss of a Methoxy Radical (˙OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion. In this case, loss of ˙OCH₃ from one of the ester groups would result in a fragment ion at m/z 208 .

  • Loss of Nitric Oxide (NO): The loss of a neutral NO molecule would lead to a fragment at m/z 209 .

  • Loss of a Nitro Radical (˙NO₂): The expulsion of the nitro group would produce a fragment ion at m/z 193 .

  • The Ortho Effect: Loss of Methanol (CH₃OH): Due to the ortho-positioning of the nitro group and one of the methoxycarbonyl groups, a characteristic rearrangement and elimination of methanol is highly probable.[2][3] This would result in a significant fragment ion at m/z 207 . This "ortho effect" is a key diagnostic feature to differentiate this isomer from its structural counterparts.

Subsequent fragmentation of these primary ions will lead to a cascade of smaller, characteristic ions. For instance, the ion at m/z 208 could further lose carbon monoxide (CO) to yield an ion at m/z 180. The ion at m/z 193, the dimethyl isophthalate radical cation, is expected to undergo further fragmentation typical of phthalate esters, such as the loss of a methoxy radical to form an ion at m/z 162, followed by the loss of CO to give an ion at m/z 134.

The predicted fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M Dimethyl 2-nitroisophthalate M+• m/z 239 F208 [M - •OCH3]+ m/z 208 M->F208 - •OCH3 F209 [M - NO]+• m/z 209 M->F209 - NO F193 [M - •NO2]+ m/z 193 M->F193 - •NO2 F207 [M - CH3OH]+• m/z 207 (ortho effect) M->F207 - CH3OH F180 [m/z 208 - CO]+ m/z 180 F208->F180 - CO F162 [m/z 193 - •OCH3]+ m/z 162 F193->F162 - •OCH3 F134 [m/z 162 - CO]+ m/z 134 F162->F134 - CO Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Solvent Filter Filter Sample (if necessary) Dissolve->Filter Inject Inject Sample (1 µL) Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Detect Detection Analyze->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Molecular Ion and Fragment Ions Acquire->Identify Interpret Interpret Fragmentation Pattern Identify->Interpret

Sources

Comparative

benchmarking catalytic efficiency in dimethyl 2-nitroisophthalate reduction reactions

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in Dimethyl 2-Nitroisophthalate Reduction Reactions Introduction: The Critical Role of Dimethyl 2-Aminoisophthalate In the landscape of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in Dimethyl 2-Nitroisophthalate Reduction Reactions

Introduction: The Critical Role of Dimethyl 2-Aminoisophthalate

In the landscape of pharmaceutical synthesis and advanced materials science, the production of aromatic amines is a cornerstone transformation. Dimethyl 2-aminoisophthalate, a key building block, is synthesized via the reduction of its nitro precursor, dimethyl 2-nitroisophthalate. The efficiency of this reduction is paramount, directly impacting the yield, purity, and economic viability of high-value downstream products. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to objectively benchmark the performance of various catalytic systems for this specific and crucial reaction. We will move beyond simple yield reporting to a more rigorous, data-driven approach, explaining the causality behind experimental choices to ensure reproducible and scalable results.

The Catalytic Landscape: A Tale of Trade-offs

The catalytic hydrogenation of nitroarenes is a well-established field, yet the choice of catalyst remains a critical decision dictated by a balance of activity, selectivity, cost, and stability.[1][2] Catalysts for this transformation generally fall into three primary categories:

  • Noble Metal Catalysts (e.g., Pd, Pt, Ru, Rh): Long considered the gold standard, catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are renowned for their high activity, often achieving complete conversion under mild conditions (low temperature and pressure).[1][3] Their primary drawback is the high cost and relative scarcity, which can be a limiting factor for large-scale industrial processes.[1]

  • Non-Precious Metal Catalysts (e.g., Ni, Co, Cu, Fe): Driven by economic and sustainability concerns, there is significant interest in catalysts based on earth-abundant metals.[1] Systems like Raney Nickel have been used for decades, and modern research focuses on nanoparticle and supported versions of copper, cobalt, and iron to enhance their performance.[2][4] While more cost-effective, they may require more forcing reaction conditions (higher temperatures or pressures) to achieve comparable activity to their noble counterparts.

  • Single-Atom Catalysts (SACs): Representing the frontier of catalysis, SACs feature isolated metal atoms dispersed on a support material.[1] This configuration maximizes atom efficiency and can lead to unique selectivity profiles due to the specific coordination environment of the active sites.[5] While promising, their industrial adoption is still emerging.

The choice of catalyst is therefore not a one-size-fits-all solution but a carefully considered decision based on the specific economic and performance requirements of the synthesis.

Workflow for Benchmarking Catalytic Performance

A systematic approach is essential for generating reliable and comparable data. The following workflow outlines the key stages of a comprehensive benchmarking study.

G A Catalyst Selection (e.g., Pd/C, Pt/C, Raney Ni) B Substrate & Reagent Prep (Dimethyl 2-nitroisophthalate, Solvent, H2 Source) A->B C Reactor Assembly (Batch or Flow System) B->C D Set Reaction Parameters (Temp, Pressure, Stirring) C->D Start Experiment E Initiate Reaction & Monitor (TLC, GC, HPLC, H2 Uptake) D->E F Determine Reaction Endpoint (Substrate Consumption) E->F G Work-up & Product Isolation F->G Reaction Complete H Characterization & Purity (NMR, MS, HPLC) G->H I Calculate Performance Metrics (Conversion, Yield, Selectivity, TOF) H->I J Final Catalyst Ranking I->J

Caption: A standardized workflow for benchmarking catalyst performance from initial setup to final data analysis.

Standardized Experimental Protocol for Benchmarking

This protocol provides a detailed, self-validating methodology for comparing different catalysts in the reduction of dimethyl 2-nitroisophthalate. The key to trustworthiness is consistency in execution and analysis across all tested catalysts.

Materials & Reagents:

  • Dimethyl 2-nitroisophthalate (>98% purity)

  • Catalyst (e.g., 5% Pd/C, 5% Pt/C, Raney Ni)

  • Anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard for quantitative analysis (e.g., n-hexadecane for GC)

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a mechanical stirrer, pressure gauge, and temperature control.

  • Analytical balance

  • Schlenk line or glovebox for handling air-sensitive materials

  • Analytical instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reaction vessel is clean and dry. Add a magnetic stir bar if using a smaller vessel, or ensure the mechanical stirrer is functioning correctly.

  • Loading Reactants: In the reactor, charge dimethyl 2-nitroisophthalate (e.g., 1.00 g, ~4.18 mmol). Add the catalyst at a specific loading, for example, 1 mol% of the active metal relative to the substrate. Causality Note: Consistent catalyst loading is crucial for a fair comparison of catalytic activity.[6] Mol% is a more accurate metric than weight% as it accounts for differences in the atomic weight of the metals. Add the solvent (e.g., 20 mL of methanol).

  • Inerting the System: Seal the reactor. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 3 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen. Causality Note: Oxygen can poison many hydrogenation catalysts and poses a safety hazard with hydrogen.

  • Reaction Execution:

    • Begin stirring at a consistent, high rate (e.g., 1000 RPM) to overcome mass transfer limitations.[7]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

    • Heat the reactor to the target temperature (e.g., 40 °C). The moment the target temperature and pressure are reached is considered time zero (t=0). Causality Note: Temperature and pressure are critical parameters that significantly influence reaction rates and selectivity.[8] They must be precisely controlled for valid comparisons.

  • Monitoring the Reaction: Monitor the reaction's progress by observing the drop in hydrogen pressure (uptake). For kinetic analysis, small aliquots can be carefully withdrawn at set time intervals, filtered to remove the catalyst, and analyzed by GC or HPLC to determine the concentration of the starting material and product.

  • Reaction Completion and Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas.

  • Catalyst Removal and Product Isolation: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the heterogeneous catalyst.[3] Wash the filter cake with a small amount of the reaction solvent. Causality Note: Complete removal of the catalyst is essential to prevent further reactions and to obtain a pure product. Heterogeneous catalysts are specifically chosen for this ease of separation.[9]

  • Analysis and Quantification:

    • Combine the filtrate and washes. Remove the solvent under reduced pressure.

    • Determine the crude yield.

    • Confirm the product identity and purity using NMR and MS. The expected product is dimethyl 2-aminoisophthalate.[10]

    • Quantify the yield precisely using GC or HPLC with a pre-calibrated internal standard.

Data Presentation: A Comparative Analysis

To facilitate a direct comparison, all quantitative data should be summarized in a structured table. The following table presents a representative comparison of hypothetical data for various catalysts under standardized conditions, illustrating how results should be presented.

CatalystCatalyst Loading (mol%)Temp (°C)H₂ Pressure (bar)Time (h)Conversion (%)¹Yield (%)²Selectivity (%)³TOF (h⁻¹)⁴
5% Pd/C 1.04052>9998>99~49
5% Pt/C 1.04053>9997>99~32
Raney Ni 2.580206>999293~6
Cu/SiO₂ 2.5100258958589~4

Table Notes: ¹ Conversion: Percentage of dimethyl 2-nitroisophthalate consumed. Determined by GC/HPLC. ² Yield: Percentage of dimethyl 2-nitroisophthalate converted to the desired dimethyl 2-aminoisophthalate. Determined by quantitative GC/HPLC. ³ Selectivity: (Yield / Conversion) x 100%. Measures the catalyst's ability to produce the desired product over potential side products. ⁴ Turnover Frequency (TOF): (Moles of product / Moles of active catalyst sites) / time. A measure of per-site catalytic activity. Calculating TOF requires characterization of the catalyst to estimate the number of active sites. For a simplified comparison, it can be calculated per mole of total metal.

Conclusion: An Evidence-Based Approach to Catalyst Selection

Benchmarking the catalytic efficiency for the reduction of dimethyl 2-nitroisophthalate requires a methodical and disciplined approach. Simply reporting the final yield is insufficient for making informed decisions in a research or process development setting. By standardizing experimental protocols, carefully controlling reaction parameters, and calculating key performance metrics such as conversion, selectivity, and turnover frequency, researchers can generate a robust and comparable dataset.[11] This guide provides the framework to move beyond anecdotal evidence to an authoritative, data-driven selection process. The choice between a high-activity noble metal catalyst and a cost-effective non-precious metal alternative ultimately depends on the specific demands of the application, but the decision must be grounded in high-quality, reproducible experimental evidence.[1][3]

References

  • A Comparative Guide to Catalysts for Nitroaromatic Reduction. Benchchem.
  • Best practices for reporting nanocatalytic performance: lessons learned from nitroarene reduction as a model reaction. New Journal of Chemistry (RSC Publishing).
  • Nitroarene reduction: a trusted model reaction to test nanoparticle catalysts. Chemical Communications (RSC Publishing).
  • A Comparative Guide to Novel Catalysts for Nitrostyrene Reduction: Benchmarking Against the Standard Pd/C. Benchchem.
  • Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters.
  • Performance of homogeneous catalysts viewed in dynamics. RSC Publishing.
  • Fully exposed Pt clusters for efficient catalysis of multi-step hydrogenation reactions. PMC.
  • Catalytic Hydrogenation Parameters That Make or Break Your Yield. YouTube.
  • Catalytic Efficiency: Equation & Formula. StudySmarter.
  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI.
  • Recyclable Heterogeneous Catalyst. Hilaris Publisher.
  • Heterogeneous catalysis. SUNCAT.
  • Research and Developments of Heterogeneous Catalytic Technologies. MDPI.
  • How to prepare and apply Dimethyl 5-aminoisophthalate?. GuideChem.
  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate.
  • Dimethyl 2-aminoisophthalate. PubChem.
  • Dimethyl 2-Aminoisophthalate. Tokyo Chemical Industry Co., Ltd..

Sources

Validation

Comparative Reactivity Guide: Dimethyl 2-Nitroisophthalate vs. 2-Nitroisophthalic Acid

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, understanding the nuanced reactivity of ortho-substituted benzenes is critical. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, understanding the nuanced reactivity of ortho-substituted benzenes is critical. This guide provides an in-depth comparative analysis of 2-nitroisophthalic acid and its esterified counterpart, dimethyl 2-nitroisophthalate . By examining their electronic environments, steric profiles, and phase behaviors, we can establish a predictive framework for their application in complex synthetic pathways.

Structural and Electronic Fundamentals

Both compounds share a core 1,3-dicarbonyl-2-nitrobenzene scaffold, but the transition from a free carboxylic acid to a methyl ester fundamentally alters their chemical behavior.

In 2-nitroisophthalic acid 1, the strongly electron-withdrawing nitro group is flanked by two carboxylic acid moieties. Under neutral or acidic conditions, this creates an extremely electron-deficient aromatic ring. However, in basic media, the formation of a dicarboxylate anion significantly alters the electronic landscape, donating electron density back into the ring and enabling transition-metal coordination.

Conversely, dimethyl 2-nitroisophthalate remains electronically neutral across a broad pH range. The bulky methyl ester groups lock the molecule into a specific steric conformation, shielding the ortho-nitro group and preventing the formation of metal-carboxylate complexes. This lack of ionizable protons makes the diester highly soluble in aprotic organic solvents, dictating its preferred use in catalytic hydrogenations and cross-coupling sequences.

Divergent Reactivity Profiles

The choice between the diacid and the diester dictates the available synthetic trajectories. Their reactivity diverges most notably in reduction pathways and transition-metal-catalyzed functionalizations.

A. Catalytic Hydrogenation (Nitro Reduction)

Reducing the nitro group to an aniline is a ubiquitous step in synthesizing N-heterocyclic carbenes and self-immolative linkers.

  • Diacid Reduction : The reduction of 2-nitroisophthalic acid yields 2-aminoisophthalic acid, a zwitterionic species. This reaction typically requires highly polar solvents (e.g., water/base or high-pressure methanol) and complicates isolation, as the product must be carefully precipitated at its isoelectric point.

  • Diester Reduction : Dimethyl 2-nitroisophthalate undergoes clean, rapid reduction in standard organic solvents like ethyl acetate 2. The absence of acidic protons prevents zwitterion formation, allowing the resulting dimethyl 2-aminoisophthalate to remain fully dissolved until the catalyst is filtered off.

B. Decarboxylative Ortho-Halogenation

The free carboxyl groups of 2-nitroisophthalic acid can act as traceless directing groups. In the presence of an electrophilic Pd(II) catalyst and sodium halides, the diacid undergoes decarboxylative ortho-halogenation to yield m-nitrohalobenzenes 3. The carboxylate coordinates with the palladium center, facilitating targeted C–H activation before being extruded as CO₂. Dimethyl 2-nitroisophthalate is completely inert to this transformation, as the methyl groups block the necessary palladium-carboxylate coordination.

Quantitative Data & Properties Comparison

The physical properties of these compounds directly dictate their handling and synthetic utility.

Property / Metric2-Nitroisophthalic AcidDimethyl 2-Nitroisophthalate
CAS Number 21161-11-557052-99-0
Molecular Weight 211.13 g/mol 239.18 g/mol
pKa (Predicted) ~1.52N/A (Neutral)
Organic Solubility Poor (Requires MeOH, DMSO, or aqueous base)Excellent (EtOAc, DCM, THF, Toluene)
Nitro Reduction Yield Moderate (Complex zwitterion isolation)High (>95%, simple filtration)
Pd-Catalyzed Decarboxylation Active (Serves as directing group)Inactive (Coordination blocked)

Experimental Workflows & Self-Validating Protocols

To leverage these compounds effectively, researchers must employ protocols that account for their distinct steric and electronic properties. The following workflows are designed as self-validating systems, where the physical changes during the reaction inherently confirm its success.

Protocol 1: Fischer Esterification to Dimethyl 2-Nitroisophthalate

This protocol converts the intractable diacid into the highly versatile diester 4.

  • Causality : The ortho-nitro group imposes severe steric hindrance, forcing the carboxyl groups out of the aromatic plane and slowing the formation of the tetrahedral intermediate. To overcome this, a massive excess of methanol and a strong acid catalyst (H₂SO₄) under prolonged reflux are strictly required.

  • Step-by-Step Method :

    • Suspend 2-nitroisophthalic acid (1.0 eq) in anhydrous methanol (approx. 10 volumes).

    • Carefully add concentrated sulfuric acid (3.5 eq) dropwise. The mixture will initially remain a suspension.

    • Stir under strong reflux for 12–18 hours.

    • Remove the condenser and allow approximately half of the methanol to evaporate.

    • Cool the suspension to 0 °C in an ice bath.

  • Self-Validation : The reaction's progress is visually confirmed by phase changes. The initial diacid suspension slowly dissolves as the mono-ester forms. Upon evaporation and cooling, the highly crystalline dimethyl 2-nitroisophthalate crashes out of solution as a white solid, while any unreacted diacid remains dissolved in the acidic aqueous-methanolic mother liquor.

Protocol 2: Catalytic Hydrogenation of the Diester

This protocol reduces the nitro diester to the corresponding aniline 2.

  • Causality : Ethyl acetate is selected as the solvent because it fully dissolves both the starting nitro diester and the aniline product, preventing the catalyst from being trapped in precipitating intermediates. Furthermore, using an aprotic solvent avoids the transesterification side-reactions that plague reductions performed in alcoholic solvents.

  • Step-by-Step Method :

    • Dissolve dimethyl 2-nitroisophthalate (1.0 eq) in ethyl acetate (0.3 M concentration).

    • Add 10% Palladium on Carbon (Pd/C, ~1.2 mol%) under a strict nitrogen atmosphere to prevent ignition.

    • Evacuate the flask and backfill with hydrogen gas (balloon pressure).

    • Stir vigorously at room temperature for 12–20 hours.

    • Filter the mixture through a pad of Celite to remove the Pd/C, and concentrate the filtrate in vacuo.

  • Self-Validation : The reaction is self-monitoring via hydrogen uptake; the balloon will cease deflating once the stoichiometric three equivalents of H₂ are consumed. Additionally, Thin Layer Chromatography (TLC) will reveal the disappearance of the UV-active nitro compound and the appearance of a highly fluorescent, more polar aniline spot.

Reactivity Pathway Visualization

The following diagram maps the divergent synthetic pathways available to the diacid and diester scaffolds.

Reactivity_Pathways Diacid 2-Nitroisophthalic Acid (Diacid) Diester Dimethyl 2-Nitroisophthalate (Diester) Diacid->Diester MeOH, H2SO4 Reflux AminoDiacid 2-Aminoisophthalic Acid (Zwitterionic) Diacid->AminoDiacid Pd/C, H2 Aqueous Base HaloNitro ortho-Halonitrobenzene (Decarboxylated) Diacid->HaloNitro Pd(II), NaX Decarboxylation Diester->Diacid NaOH, H2O Hydrolysis AminoDiester Dimethyl 2-Aminoisophthalate (Organic Soluble) Diester->AminoDiester Pd/C, H2 EtOAc

Divergent reactivity pathways of 2-nitroisophthalic acid and dimethyl 2-nitroisophthalate.

References

  • Self-immolative systems - US12110307B2 - Google Patents Source: Google Patents URL
  • Pd-Catalyzed Decarboxylative Ortho-Halogenation of Aryl Carboxylic Acids with Sodium Halide NaX Using Carboxyl as a Traceless Directing Group Source: Organic Letters - ACS Publications URL
  • Syntheses of N-heterocyclic carbenes and intermediates therefor - US10759763B2 Source: Google Patents URL
  • 2-Nitroisophthalic acid | C8H5NO6 | CID 88806 Source: PubChem - NIH URL

Sources

Safety & Regulatory Compliance

Safety

Dimethyl 2-nitroisophthalate proper disposal procedures

An Application Scientist's Guide to the Proper Disposal of Dimethyl 2-Nitroisophthalate As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. This extends bey...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Proper Disposal of Dimethyl 2-Nitroisophthalate

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the chemicals we use, culminating in their proper disposal. Dimethyl 2-nitroisophthalate and its isomers are valuable intermediates in organic synthesis, but their nitroaromatic structure necessitates a rigorous and informed approach to waste management.

This guide provides a comprehensive, step-by-step framework for the safe disposal of dimethyl 2-nitroisophthalate. It is designed to empower laboratory personnel with the knowledge to not only comply with regulations but also to understand the scientific principles that underpin these essential safety protocols.

A Note on Isomer-Specific Data: Safety Data Sheets (SDS) for dimethyl 2-nitroisophthalate are not as commonly available as those for its isomers, such as dimethyl 5-nitroisophthalate. This guide synthesizes data from closely related nitroaromatic compounds to establish a conservative and protective disposal strategy. Laboratory personnel must always consult the specific SDS for the exact chemical in use and adhere to their institution's waste management policies.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. This knowledge informs every subsequent action, from selecting personal protective equipment to choosing the correct waste stream. The overriding principle is that no experiment should begin until a clear plan for the disposal of all generated waste has been established[1].

While some data sheets for related isomers like dimethyl 5-nitroisophthalate do not classify it as hazardous under OSHA criteria[2][3], other related nitro-substituted aromatics are known to pose risks. For instance, dimethyl 2-nitroterephthalate is classified as a skin, eye, and respiratory irritant[4]. Given the nitro functional group, it is prudent to treat dimethyl 2-nitroisophthalate as a potentially hazardous substance requiring controlled disposal.

Chemical waste generators are legally required to determine if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations, such as the U.S. Environmental Protection Agency (EPA) guidelines in 40 CFR Parts 261.3[5][6].

Table 1: Comparative Hazard Profile of Related Nitroaromatic Esters

Hazard CategoryDimethyl 2-nitroterephthalate[4]5-Nitroisophthalic Acid[7]General Nitro-Compounds[8][9]
Acute Health Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation.Causes skin irritation, causes serious eye irritation.Harmful if swallowed, may cause organ damage (blood).
Environmental Hazards Not classified as environmentally hazardous, but release should be avoided.Not specified.Often harmful or toxic to aquatic life with long-lasting effects.
Primary Exposure Routes Inhalation, skin contact, eye contact.Skin contact, eye contact.Ingestion, inhalation, skin contact.
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[2]Not specified.Nitrogen oxides (NOx).

Part 2: Personal Protective Equipment (PPE) for Safe Handling

Before handling waste containers of dimethyl 2-nitroisophthalate, it is imperative to wear the appropriate PPE. This protects personnel from direct exposure and potential irritation. All PPE should meet standards set by bodies like OSHA in the U.S. or equivalent international authorities[5][10].

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]Protects against accidental splashes or dust generation.
Hands Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before use.[4]Prevents skin contact and potential irritation.[7]
Body Laboratory coat.N/AMinimizes contamination of personal clothing.
Respiratory Not required with adequate ventilation.Use a NIOSH-approved respirator if dust is generated or ventilation is poor, in accordance with OSHA 29 CFR 1910.134.[5][10]Prevents inhalation of airborne particles.

Part 3: On-Site Waste Management and Segregation Protocol

Proper management begins the moment a substance is designated as waste. A systematic, on-site protocol prevents accidental mixing of incompatible chemicals and ensures the waste is stored safely pending collection[11].

Step-by-Step Waste Collection and Storage:

  • Designate as Waste: This can be leftover pure chemical, contaminated material from a reaction, or items used for spill cleanup.

  • Select an Appropriate Container:

    • Use a container compatible with the chemical. For solid waste, a clearly labeled, sealable polyethylene bag or a wide-mouth plastic or glass jar is suitable[12].

    • The container must be in good condition, with a tightly sealing lid to prevent leaks or spills[13].

    • Do not use containers that are overly large; waste containers should generally not exceed 10 kg (or a manageable weight) to comply with load handling regulations[12][13].

  • Segregate the Waste:

    • Solid vs. Liquid: Keep solid dimethyl 2-nitroisophthalate waste separate from liquid waste streams[14].

    • Chemical Compatibility: Do NOT mix this waste with other chemical waste types (e.g., acids, bases, oxidizers, solvents) unless specifically instructed by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions[11][15].

  • Label the Container Clearly:

    • Proper labeling is essential for safety and regulatory compliance[13][14].

    • The label must include:

      • The full chemical name: "Dimethyl 2-nitroisophthalate Waste"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., "pure solid," "contaminated with silica gel")

      • Relevant hazard pictograms (e.g., irritant, environmentally hazardous)[14]

      • The date waste was first added to the container (Accumulation Start Date)

  • Store in a Designated Area:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[16].

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel[16].

    • The storage area must be away from heat sources, direct sunlight, and high-traffic areas[13]. Use secondary containment, such as a tray, to contain any potential leaks[1].

Part 4: Disposal Pathway Decision Framework

The following workflow illustrates the decision-making process for managing dimethyl 2-nitroisophthalate waste from the point of generation to its final hand-off for disposal.

G Disposal Decision Workflow for Dimethyl 2-Nitroisophthalate Waste cluster_generation Waste Generation & Initial Assessment cluster_handling Segregation & Containment cluster_management On-Site Management cluster_disposal Final Disposition start Waste Generated (e.g., excess reagent, contaminated material) assess Assess Waste Type start->assess solid_waste Segregate as Solid Chemical Waste assess->solid_waste Pure solid or reaction mixture spill_cleanup Segregate as Contaminated Debris assess->spill_cleanup Spill cleanup material (e.g., absorbents, wipes) container Place in a compatible, sealable container solid_waste->container spill_cleanup->container labeling Label Container Correctly: - Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date container->labeling storage Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage request Request Waste Pickup (Follow institutional EHS procedure) storage->request vendor Waste collected by EHS or licensed vendor request->vendor transport Transport to an approved Waste Disposal Facility vendor->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Sources

Handling

Personal protective equipment for handling Dimethyl 2-nitroisophthalate

Comprehensive Safety and Operational Guide: Handling Dimethyl 2-nitroisophthalate As a Senior Application Scientist, establishing a culture of safety and precision is paramount when integrating intermediate compounds int...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Dimethyl 2-nitroisophthalate

As a Senior Application Scientist, establishing a culture of safety and precision is paramount when integrating intermediate compounds into drug development workflows. Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a critical building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including lenalidomide derivatives and benzisothiazoles[1][2].

While not highly toxic, its physical form as a fine crystalline powder necessitates rigorous operational controls to mitigate respiratory, ocular, and combustible dust hazards[3][4]. This guide details the self-validating protocols, precise Personal Protective Equipment (PPE) requirements, and disposal logistics required for professional laboratory handling.

Part 1: Physicochemical Hazard Profiling

Before designing an operational protocol, we must establish the physical parameters of the substance. Causality in safety planning begins with understanding the material's inherent properties.

Table 1: Quantitative and Physical Data for Dimethyl 2-nitroisophthalate

ParameterValue / DescriptionOperational Implication
CAS Number 57052-99-0[5]Unique identifier for SDS cross-referencing.
Molecular Formula C10H9NO6[6]Organic nitro-ester; potential for localized reactivity.
Molecular Weight 239.18 g/mol [6]Standard gravimetric calculations apply.
Appearance White to almost white powder/crystal[3]High risk of aerosolization and dust generation during transfer.
Combustibility Organic dust cloud potential[4]Requires anti-static handling tools; keep away from ignition sources.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated response to the specific hazard profile of the chemical. For Dimethyl 2-nitroisophthalate, the primary vectors of exposure are inhalation of particulates and dermal/ocular contact[4].

  • Ocular Protection:

    • Requirement: ANSI Z87.1 or EN 166 compliant chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient because fine crystalline powders can bypass the shields via ambient air currents. Goggles provide a necessary seal against particulate intrusion.

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator OR mandatory handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Causality: Inhalation of organic nitro-compounds can cause mucosal irritation[4]. Engineering controls (fume hoods) are the primary defense, with respirators serving as secondary validation if engineering controls are temporarily compromised.

  • Dermal Protection (Hands):

    • Requirement: Disposable nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent barrier against solid organic esters. Self-Validation Step: Always perform a visual inflation test on gloves prior to donning to check for micro-tears.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs; closed-toe non-porous footwear.

    • Causality: Synthetic fabrics (like polyester) can generate static electricity. Because Dimethyl 2-nitroisophthalate dust can form explosive organic clouds under specific concentrations[4], mitigating static discharge on the operator's person is a critical safety parameter.

Part 3: Operational Workflow and Logistics

The following step-by-step methodology ensures that the handling of Dimethyl 2-nitroisophthalate is executed with maximum safety and minimal cross-contamination.

Phase 1: Preparation and Verification

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a damp, lint-free cloth to ground the area and prevent static-induced powder scattering.

  • Tool Selection: Utilize grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for material transfer[4].

Phase 2: Transfer and Weighing

  • Place the receiving vessel (e.g., a tared amber glass vial) on the balance within the fume hood.

  • Carefully uncap the Dimethyl 2-nitroisophthalate container. Do not pour. Use the anti-static spatula to transfer the crystalline powder slowly to minimize aerosolization.

  • Once the desired mass is achieved, immediately recap the source container.

Phase 3: Spill Response and Disposal Plan If a spill occurs, aggressive sweeping will aerosolize the powder, creating an inhalation hazard and a potential combustible dust cloud[4].

  • Containment: Isolate the area. Ensure fume hood sash is lowered to an appropriate working height.

  • Wet Sweeping: Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute surfactant solution) to suppress dust.

  • Collection: Use a HEPA-filtered vacuum (rated for combustible dusts) or damp absorbent pads to collect the material[4].

  • Disposal Logistics: Place all collected waste, including contaminated PPE and absorbent pads, into a clearly labeled, sealable hazardous waste container. Dimethyl 2-nitroisophthalate must not be flushed down the sink. It must be processed by a licensed chemical waste facility in accordance with local regulations (e.g., US EPA 40 CFR Parts 261.3)[4].

Part 4: Process Visualization

The following logic diagram maps the critical decision points and procedural flow for handling this compound safely.

HandlingWorkflow Start Initiate Protocol PPE Don PPE (Nitrile, Goggles, Cotton Coat) Start->PPE Hood Verify Fume Hood Face Velocity (80-100 fpm) PPE->Hood Weigh Transfer Chemical (Use Anti-static Spatula) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Sweep / HEPA Vac (Strictly Avoid Dry Sweeping) Spill->Clean Yes Dispose Seal in Hazardous Waste Container Spill->Dispose No Clean->Dispose End Licensed Facility Disposal Dispose->End

Operational workflow and spill response logic for Dimethyl 2-nitroisophthalate.

References

  • Pharmaffiliates. CAS No : 57052-99-0 | Product Name : Dimethyl 2-nitroisophthalate. Available at:[Link]

  • Pharmaffiliates. Lenalidomide-impurities. Available at:[Link]

  • Cole-Parmer. Material Safety Data Sheet - Dimethyl 5-nitroisophthalate (Representative Organic Dust Data). Available at:[Link]

  • Thieme Connect. Product Class 16: Benzisothiazoles (Synthesis Applications). Available at: [Link]

Sources

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